6-Chloro-4-nitro-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKXLVRDXHYCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646191 | |
| Record name | 6-Chloro-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-50-6 | |
| Record name | 6-Chloro-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 6-Chloro-4-nitro-1H-indazole. This document is intended for an audience with a technical background in chemistry and pharmacology, offering detailed experimental protocols, data analysis, and visualization of relevant biological pathways.
Introduction
This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active compounds. The presence of both a chloro and a nitro group on the indazole ring suggests potential for a range of chemical modifications and diverse pharmacological activities. This guide outlines a probable synthetic route and provides key characterization data for this compound.
Synthesis of this compound
A potential starting material for this synthesis is 4-chloro-2-methyl-5-nitroaniline. The synthesis would proceed in two key steps:
-
Diazotization: The primary amine group of 4-chloro-2-methyl-5-nitroaniline is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite, in the presence of a strong acid.
-
Cyclization: The resulting diazonium salt undergoes an intramolecular cyclization to form the indazole ring system.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chloro-2-methyl-5-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Water (H₂O)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloro-2-methyl-5-nitroaniline (1.0 eq) in a mixture of glacial acetic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (3.0 eq) to the stirred suspension, maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 1 hour after the complete addition of sodium nitrite. The formation of the diazonium salt can be monitored using starch-iodide paper.
-
-
Cyclization and Work-up:
-
After the diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours to facilitate the intramolecular cyclization.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Characterization Data
Comprehensive experimental characterization of this compound is crucial for confirming its identity and purity. The following table summarizes the key computed physicochemical properties and expected spectroscopic data.
| Property | Value (Computed) | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | PubChem[1] |
| Molecular Weight | 197.58 g/mol | PubChem[1] |
| Appearance | Expected to be a solid | - |
| Melting Point | Not available | - |
| Boiling Point | 194.4 ± 22.3 °C | ECHEMI[2] |
| Density | 1.7 ± 0.1 g/cm³ | ECHEMI[2] |
| ¹H NMR | Expected signals in the aromatic region (δ 7-9 ppm) and a broad singlet for the N-H proton. | - |
| ¹³C NMR | Expected signals for aromatic carbons. | - |
| IR Spectroscopy (cm⁻¹) | Expected peaks for N-H, C=C (aromatic), C-N, C-Cl, and NO₂ stretching vibrations. | - |
| Mass Spectrometry (m/z) | Expected molecular ion peak [M]⁺ at ~197.00. | - |
Note: The provided data is largely computed and should be confirmed by experimental analysis.
Detailed Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. A proton-decoupled spectrum is standard.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or analyze as a thin film on a salt plate.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent and introduce it into the mass spectrometer.
-
Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
Potential Biological Activity and Signaling Pathway
While the specific biological activity of this compound has not been extensively reported, related nitro- and chloro-substituted indazoles have shown promising activity against various pathogens, particularly the protozoan parasite Leishmania.[3] The mechanism of action of many nitro-aromatic compounds against these parasites involves the enzymatic reduction of the nitro group by a parasite-specific nitroreductase (NTR). This reduction leads to the formation of cytotoxic radical species that induce cellular damage and parasite death.
A key target in Leishmania is the trypanothione reductase (TR) pathway, which is essential for the parasite's defense against oxidative stress.[4][5][6] Inhibition of this pathway can lead to an accumulation of reactive oxygen species (ROS), ultimately causing parasite death. It is plausible that this compound or its metabolites could inhibit this crucial enzyme.
Representative Signaling Pathway: Inhibition of Trypanothione Reductase in Leishmania
Caption: Proposed mechanism of action via inhibition of Trypanothione Reductase.
Conclusion
This compound represents a potentially valuable scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its synthesis and characterization. The proposed synthetic route is practical and relies on well-established chemical transformations. While experimental characterization data is currently limited, the information provided herein serves as a robust starting point for researchers. The potential for this compound to act as an antileishmanial agent through the inhibition of the trypanothione reductase pathway highlights an exciting avenue for future drug discovery efforts. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C7H4ClN3O2 | CID 24728128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Chloro-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 6-Chloro-4-nitro-1H-indazole. This heterocyclic compound is of interest to the scientific community due to its structural similarity to other biologically active nitroindazole derivatives, which have shown promise in various therapeutic areas. This document consolidates available data to serve as a foundational resource for research and development.
Core Physicochemical Properties
The physicochemical characteristics of a compound are critical in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of this compound, largely derived from computational models, are summarized below.
Data Summary
A compilation of the known physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 885519-50-6 | [1][2][3] |
| Molecular Formula | C₇H₄ClN₃O₂ | [1][2][3] |
| Molecular Weight | 197.58 g/mol | [1][2] |
| Appearance | Light yellow solid | [4] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Flash Point | 194.4 ± 22.3 °C | [2] |
| Refractive Index | 1.742 | [2] |
| XLogP3 (Lipophilicity) | 2.0 | [1][2] |
| Topological Polar Surface Area | 74.5 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Rotatable Bond Count | 0 | [1] |
| Complexity | 220 | [1][2] |
Experimental Protocols & Characterization
While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively published, this section outlines standard methodologies used for the synthesis and characterization of related nitroindazole compounds.
Synthesis and Purification
The synthesis of substituted indazoles often involves multi-step reactions. For instance, the synthesis of related 3-chloro-6-nitro-1H-indazole derivatives has been achieved through 1,3-dipolar cycloaddition reactions. A general workflow would include:
-
Reaction Setup: Starting materials, such as a substituted aniline, are dissolved in an appropriate solvent.
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Cyclization/Formation of Indazole Ring: The reaction is initiated to form the core indazole structure. This can involve diazotization followed by intramolecular cyclization.
-
Chlorination & Nitration: Introduction of the chloro and nitro groups at specific positions on the indazole ring is achieved using standard chlorinating and nitrating agents under controlled temperature and reaction times.
-
Monitoring and Work-up: The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the product is isolated through extraction and solvent evaporation.
-
Purification: The crude product is purified using flash column chromatography on silica gel to yield the final compound with high purity.[5]
Structural Characterization
Following synthesis and purification, the identity and structure of the compound are confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure by analyzing chemical shifts, integration, and coupling constants of the protons and carbons.[5]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight.[5]
Determination of Physicochemical Properties
-
Melting Point: The melting point is determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
-
Solubility: The equilibrium solubility is typically measured using the shake-flask method. An excess amount of the compound is added to a specific solvent (e.g., water, buffer at various pH values). The suspension is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is the traditional approach. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the two phases are separated, and the concentration of the compound in each phase is measured to calculate the partition coefficient. Alternatively, reverse-phase HPLC can be used to estimate LogP based on the compound's retention time.
Biological Activity and Research Applications
Nitroindazole derivatives are recognized for their broad spectrum of biological activities.[6] Studies on structurally similar compounds, such as 3-chloro-6-nitro-1H-indazole and other 5-nitroindazoles, have highlighted their potential as:
-
Antileishmanial Agents: Derivatives have shown inhibitory activity against various Leishmania species.[5] Molecular docking studies suggest that these compounds may act by binding to essential enzymes like trypanothione reductase (TryR), which is crucial for the parasite's survival.[5]
-
Trypanocidal Agents: Certain 5-nitroindazole derivatives have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7] The mechanism may involve the generation of intracellular reactive oxygen species (ROS).[6]
-
Anticancer and Antimicrobial Agents: Other related benzimidazole and nitroindazole compounds have been investigated for their potential anticancer and antimicrobial properties.[7][8]
The workflow for investigating the antileishmanial potential of a compound like this compound typically follows a structured path from initial synthesis to in silico analysis.
Caption: Workflow for Antileishmanial Drug Discovery.
This diagram illustrates the logical progression from the synthesis of a target compound to its biological and computational evaluation, culminating in data-driven lead optimization. This systematic approach is fundamental in modern drug development to identify promising therapeutic candidates.
References
- 1. This compound | C7H4ClN3O2 | CID 24728128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound 97% | CAS: 885519-50-6 | AChemBlock [achemblock.com]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
6-Chloro-4-nitro-1H-indazole (CAS: 885519-50-6): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dated: December 28, 2025
This technical guide provides a comprehensive overview of the current knowledge on 6-Chloro-4-nitro-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document summarizes its chemical and physical properties. It is important to note that while the indazole scaffold is of significant interest in pharmaceutical research, public domain information regarding the specific biological activity, detailed experimental protocols, and established signaling pathways for this particular isomer is limited. This guide, therefore, also contextualizes the compound within the broader family of nitroindazoles, for which more extensive research is available.
Core Compound Data
This compound is a substituted indazole with the chemical formula C₇H₄ClN₃O₂. Its core structure consists of a fused benzene and pyrazole ring system, with a chloro substituent at the 6-position and a nitro group at the 4-position.
Physicochemical Properties
The following table summarizes the known and computed physicochemical properties of this compound. It is important to distinguish between experimentally determined and computationally predicted values.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₂ | PubChem[1] |
| Molecular Weight | 197.58 g/mol | PubChem[1][2] |
| CAS Number | 885519-50-6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)--INVALID-LINK--[O-])Cl | PubChem[1] |
| InChI Key | ALKXLVRDXHYCOA-UHFFFAOYSA-N | PubChem[1] |
| Density | 1.7±0.1 g/cm³ (Computed) | ECHEMI[2] |
| Flash Point | 194.4±22.3 °C (Computed) | ECHEMI[2] |
| XLogP3 | 2 (Computed) | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 (Computed) | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 3 (Computed) | PubChem[1][2] |
| Purity | Typically offered at 95-99% by commercial suppliers. | Multiple Suppliers |
Note: Most physical properties, such as density and flash point, are computationally predicted and have not been experimentally verified in the available literature.
Spectroscopic Data
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, general synthetic strategies for related nitro- and chloro-substituted indazoles are well-documented. These often involve the cyclization of appropriately substituted anilines or the direct functionalization of the indazole core. For example, the synthesis of 3-bromo-6-chloro-4-nitro-1H-indazole involves the bromination and chlorination of indazole, followed by nitration. It is plausible that a similar multi-step synthesis, starting from a substituted aniline, could yield this compound.
Biological Activity and Therapeutic Potential
As of the date of this document, there is no specific biological activity data for this compound (CAS 885519-50-6) available in public databases such as PubChem BioAssay.
However, the broader class of nitroindazole derivatives has attracted significant interest in drug discovery for a range of therapeutic areas. Notably, various isomers and related structures have demonstrated promising biological activities:
-
Antiparasitic Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their antileishmanial activity. These compounds have shown inhibitory effects against different Leishmania species, suggesting the potential of the chloro-nitro-indazole scaffold in targeting parasitic infections.
-
Anticancer Activity: Certain 6-nitroindazole derivatives have exhibited antiproliferative activity against cancer cell lines. For example, some have been shown to be active against lung carcinoma cell lines, indicating that the 6-nitro substitution may contribute to cytotoxic effects.
-
Enzyme Inhibition: Indazole derivatives are known to act as inhibitors of various enzymes, including kinases, which are critical targets in oncology.
The biological activity of these related compounds suggests that this compound warrants further investigation to determine its potential therapeutic value.
Workflow for Novel Compound Evaluation
Given the lack of specific biological data, the following workflow illustrates a typical process for the characterization and evaluation of a novel chemical entity like this compound in a drug discovery context.
Conclusion and Future Directions
This compound is a chemical entity with a structural motif common to a class of biologically active molecules. While its fundamental physicochemical properties are documented, a significant gap exists in the public domain regarding its experimental characterization, specific synthesis protocols, and, most importantly, its biological activity profile.
For researchers in drug discovery, this compound represents an unexplored chemical space. Future work should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, accompanied by full experimental characterization including NMR, IR, Mass Spectrometry, and melting point determination.
-
Biological Screening: Systematic screening of the compound against a diverse panel of biological targets, such as kinases, parasitic enzymes, and cancer cell lines, to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to build a comprehensive understanding of the structure-activity relationships for this particular substitution pattern on the indazole core.
The information presented in this guide serves as a foundational resource for initiating further research into the properties and potential applications of this compound.
References
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Chloro-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-4-nitro-1H-indazole. Due to the limited availability of experimentally published spectra for this specific molecule, this guide presents a detailed analysis based on predictive models and data from structurally analogous compounds. This approach offers valuable insights for the identification, characterization, and quality control of this compound in research and development settings.
Molecular Structure and Predicted NMR Environments
This compound is a heterocyclic aromatic compound with the molecular formula C₇H₄ClN₃O₂. The molecule consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, which is further substituted with a chloro and a nitro group. The presence of these electron-withdrawing groups and the fused ring system creates a distinct electronic environment for each proton and carbon atom, leading to a unique NMR fingerprint.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and one N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and chloro groups, as well as the ring currents of the bicyclic system. The predicted data is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 13.0 - 14.0 | br s | - |
| H3 | 8.0 - 8.2 | s | - |
| H5 | 7.8 - 8.0 | d | ~2.0 (⁴J) |
| H7 | 7.6 - 7.8 | d | ~2.0 (⁴J) |
Disclaimer: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
Interpretation of the ¹H NMR Spectrum:
-
N-H Proton (H1): The proton on the nitrogen of the pyrazole ring is expected to be significantly deshielded and appear as a broad singlet in the downfield region of the spectrum.
-
Aromatic Protons (H3, H5, H7): The protons on the benzene ring are deshielded due to the electron-withdrawing nature of the nitro and chloro substituents. The H3 proton is predicted to be a singlet as it has no adjacent protons. The H5 and H7 protons are expected to appear as doublets due to a small four-bond (meta) coupling.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound will display signals for the seven carbon atoms of the indazole core. The chemical shifts are influenced by the attached substituents and their position on the ring system. The predicted data is summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 135 - 140 |
| C3a | 120 - 125 |
| C4 | 145 - 150 |
| C5 | 115 - 120 |
| C6 | 130 - 135 |
| C7 | 110 - 115 |
| C7a | 140 - 145 |
Disclaimer: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
Interpretation of the ¹³C NMR Spectrum:
-
Quaternary Carbons: The carbons bearing the nitro group (C4) and the chloro group (C6), as well as the bridgehead carbons (C3a and C7a), are expected to show weaker signals in the spectrum.
-
CH Carbons: The carbons bonded to protons (C3, C5, and C7) will exhibit stronger signals. The chemical shifts are influenced by the proximity of the electron-withdrawing groups.
Experimental Protocols
The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Due to the potential for low solubility in less polar solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Deuterated chloroform (CDCl₃) or acetone-d₆ may also be considered.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Dissolution: Ensure complete dissolution of the sample. Gentle warming or sonication may be employed if necessary.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 240 ppm (-20 to 220 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify and list all peaks and, for the ¹H spectrum, integrate the signals to determine the relative proton ratios.
Signaling Pathways and Logical Relationships
The interpretation of NMR spectra relies on understanding the relationships between the molecular structure and the resulting spectral parameters. The following diagram illustrates the key influences on the chemical shifts of the protons in this compound.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. While the presented data is predictive, it serves as a robust starting point for researchers in the field. Experimental verification of these predictions will be a valuable contribution to the scientific literature.
Crystal Structure Analysis of Chloro-Nitro-1H-Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide focuses on the crystal structure analysis of 6-Chloro-4-nitro-1H-indazole derivatives, a thorough review of published scientific literature reveals a lack of specific crystallographic data for this particular substitution pattern. Therefore, this document provides a comprehensive overview based on closely related and well-characterized isomers, primarily the 3-chloro-6-nitro-1H-indazole and 3-chloro-5-nitro-1H-indazole series. The methodologies and data presented herein serve as a robust framework for the analysis of the title compounds.
Introduction: The Significance of Indazole Scaffolds
Indazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous molecules with significant biological and pharmaceutical activities.[1] These activities include anti-inflammatory, anti-tumor, anti-HIV, and serotonin 5-HT3 receptor antagonist effects.[1] The precise three-dimensional arrangement of atoms and functional groups within the crystal lattice is paramount as it dictates the molecule's physical properties and its interaction with biological targets. Single-crystal X-ray diffraction is the definitive method for elucidating this arrangement.
This technical guide offers a summary of quantitative crystallographic data from published chloro-nitro-1H-indazole derivatives, detailed experimental protocols for their synthesis and structural analysis, and a visualization of a potential biological pathway.
Crystallographic Data Presentation
The following tables summarize the single-crystal X-ray diffraction data for several chloro-nitro-1H-indazole derivatives, providing a comparative basis for structural analysis.
Table 1: Crystallographic Data for 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole [1]
| Parameter | Value |
| Chemical Formula | C₁₀H₈ClN₃O₂ |
| Formula Weight | 237.64 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 150 K |
| a (Å) | 7.5726 (2) |
| b (Å) | 9.8742 (3) |
| c (Å) | 28.1152 (8) |
| β (°) | 90.00 |
| Volume (ų) | 2096.03 (10) |
| Z | 8 |
| Radiation Type | Cu Kα |
| Absorption Correction | Multi-scan |
| Final R indices [I > 2σ(I)] | R₁ = 0.040, wR₂ = 0.102 |
Note: The asymmetric unit of this compound contains two independent molecules which differ primarily in the orientation of the allyl substituents.[1]
Table 2: Comparative Crystallographic Data for Other Chloro-Nitro-Indazole Derivatives
| Parameter | 3-Chloro-1-ethyl-6-nitro-1H-indazole[2] | 3-Chloro-1-methyl-5-nitro-1H-indazole[3][4] |
| Chemical Formula | C₉H₈ClN₃O₂ | C₈H₆ClN₃O₂ |
| Formula Weight | 225.63 g/mol | 211.61 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Temperature | 293 K | 296 K |
| a (Å) | 7.4984 (3) | 3.8273 (2) |
| b (Å) | 16.2805 (7) | 14.678 (6) |
| c (Å) | 8.3363 (3) | 15.549 (6) |
| β (°) | 97.403 (4) | 96.130 (9) |
| Volume (ų) | 1009.19 (7) | 868.5 (6) |
| Z | 4 | 4 |
| Radiation Type | Cu Kα | Mo Kα |
Experimental Protocols
This section details the methodologies for the synthesis of a representative chloro-nitro-indazole derivative and the general procedure for single-crystal X-ray diffraction analysis.
Synthesis of 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole[1]
-
Reactant Preparation: In a 40 ml solution of Tetrahydrofuran (THF), dissolve 3-Chloro-6-nitroindazole (5 mmol) and allyl bromide (10 mmol).
-
Addition of Reagents: Add potassium carbonate (10 mmol) and a catalytic quantity of tetra-n-butylammonium bromide (0.5 mmol) to the mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Filter the resulting solution to remove solid residues.
-
Solvent Removal: Remove the solvent (THF) from the filtrate under vacuum.
-
Purification: Separate the final product via chromatography on a silica gel column.
-
Crystallization: The purified compound is obtained as yellow crystals with a melting point of 351 K and a yield of 50%.
General Protocol for Single-Crystal X-ray Diffraction Analysis
This protocol is based on standard practices for small molecule crystallography.[5]
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα or Cu Kα).
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities. These intensities are then corrected for experimental factors such as Lorentz-polarization and absorption effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the diffraction data.
-
Structure Refinement: The initial structural model is refined using a full-matrix least-squares method on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.
Visualization of Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental and logical relationships.
Caption: General workflow for synthesis, crystallization, and X-ray structure determination.
Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising biological potency against several species of Leishmania.[6] Molecular docking studies suggest that these compounds may act as inhibitors of trypanothione reductase (TryR), an essential enzyme for the parasite's survival.[6]
Caption: Proposed mechanism of antileishmanial activity via Trypanothione Reductase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of the 6-Chloro-4-nitro-1H-indazole Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial biological screening landscape for the 6-chloro-4-nitro-1H-indazole scaffold. While direct experimental data for this compound is limited in the public domain, this document synthesizes the significant body of research on structurally related nitroindazole derivatives to forecast its potential biological activities. This guide covers potential anticancer, antimicrobial, and antiparasitic properties, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the indazole framework.
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] The introduction of a nitro group and a chloro substituent to the indazole ring can significantly modulate its physicochemical properties and biological activity. Specifically, the this compound structure (Figure 1) presents an intriguing candidate for initial biological screening due to the known bioactivities of its constituent pharmacophores. This document collates and analyzes the existing data on closely related analogs to build a predictive profile of its therapeutic potential.
Figure 1: Chemical Structure of this compound
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | This compound | C₇H₄ClN₃O₂ | 197.58 g/mol | 885519-50-6 |
| Data sourced from PubChem CID 24728128.[2] |
Predicted Biological Activities and Supporting Data
Based on the biological evaluation of structurally similar compounds, this compound is predicted to exhibit a range of activities. The following sections summarize the key findings for these analogs, presented as a proxy for the potential of the target compound.
Anticancer Activity
Nitroindazole derivatives have demonstrated notable antiproliferative effects against various cancer cell lines.[3] The 6-nitro substitution, in particular, is considered a significant contributor to the cytotoxic effects of these compounds.[3]
Table 1: Anticancer Activity of 6-Nitroindazole Derivatives
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 μM | [3][4] |
This data suggests that the 6-nitroindazole scaffold is a promising starting point for the development of new anticancer agents.[3]
Antimicrobial Activity
The antimicrobial potential of nitroindazoles has been explored, with derivatives showing activity against bacteria and fungi.[3] For instance, 2-azetidinone derivatives of 6-nitro-1H-indazole have shown promising in vitro antibacterial, antifungal, and antitubercular activities.[3]
Antiparasitic Activity
Nitro-heterocyclic compounds have a history of use in treating parasitic infections.[3] Research has highlighted the potential of nitroindazoles against a range of parasites, including Leishmania, Trypanosoma, and Trichomonas.[3] Derivatives of 3-chloro-6-nitro-1H-indazole have been specifically investigated for their antileishmanial activity.[5] The presence of a chloro group at the 3-position of 6-nitroindazole was found to be important for its antileishmanial effects.[3][5]
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
| Compound ID | Target Species | IC₅₀ (µM) | Reference |
| 4 | L. infantum | 5.53 | [6] |
| 5 | L. infantum | 4 | [6] |
| 11 | L. infantum | 6 | [6] |
| 11 | L. tropica | 76 | [6] |
| 12 | L. infantum | 36.33 | [6] |
| 13 | L. major | 38 | [6] |
| 13 | L. tropica | 186 | [6] |
These findings underscore the importance of substitutions at both the 3 and 6 positions of the indazole ring for potent antiparasitic effects.[5]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the evaluation of cytotoxic and antimicrobial activities, which would be central to the initial biological screening of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[3][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) in a suitable solvent (e.g., DMSO) and then in cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated.
Antimicrobial Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[9]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar and broth for bacterial cultures.[9]
-
Inoculum Preparation: Inoculate a loopful of the test bacterium (e.g., E. coli, S. aureus) into the broth and incubate at 37°C for 24 hours. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[9]
-
Plate Inoculation: Spread the standardized bacterial inoculum evenly over the surface of the Mueller-Hinton agar plates.[1]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[10]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at various concentrations into the wells. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[10]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[11]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are yet to be determined, the activities of related compounds suggest potential mechanisms of action.
Inhibition of PI3K/Akt/mTOR Pathway in Cancer
Certain indazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[12] This pathway is frequently dysregulated in many types of cancer.[12]
Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway by this compound.
Inhibition of Trypanothione Reductase in Leishmania
The antileishmanial activity of nitro-heterocyclic compounds is often attributed to the inhibition of trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress and absent in mammals.[13][14]
Caption: Predicted inhibition of Trypanothione Reductase (TryR) in Leishmania.
Experimental and Drug Discovery Workflow
The initial screening and development of a novel compound like this compound follows a structured workflow.
Caption: A generalized workflow for the discovery and development of a new chemical entity.
Conclusion
While direct biological screening data for this compound remains to be published, the available evidence from structurally related nitro- and chloro-substituted indazoles provides a strong rationale for its investigation as a potential therapeutic agent. The summarized data on anticancer, antimicrobial, and antiparasitic activities of its analogs suggests that this compound is a promising candidate for further research. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate the initial biological evaluation of this compound and guide future drug discovery efforts based on the versatile indazole scaffold. Systematic screening of this compound is warranted to fully elucidate its biological activity and therapeutic potential.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H4ClN3O2 | CID 24728128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. botanyjournals.com [botanyjournals.com]
- 11. hereditybio.in [hereditybio.in]
- 12. benchchem.com [benchchem.com]
- 13. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6-Chloro-4-nitro-1H-indazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-nitro-1H-indazole is a substituted indazole derivative with potential applications in organic synthesis and medicinal chemistry. The indazole core is a recognized pharmacophore, and the presence of chloro and nitro substituents offers versatile handles for further functionalization. While specific literature on the synthesis and application of the 6-chloro-4-nitro isomer is limited, this document provides detailed application notes and proposed experimental protocols based on established methodologies for related compounds.
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below, based on information from chemical suppliers.[1][2][3][4][5]
| Property | Value | Reference |
| CAS Number | 885519-50-6 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄ClN₃O₂ | [1][2][3][4][5] |
| Molecular Weight | 197.58 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Purity | Typically ≥97% | [3] |
Proposed Synthesis Protocol: Nitration of 6-Chloro-1H-indazole
A plausible route for the synthesis of this compound is the direct nitration of 6-chloro-1H-indazole. This electrophilic aromatic substitution would likely yield a mixture of isomers, with the 4-nitro and 7-nitro isomers being the most probable products due to the directing effects of the pyrazole ring. The following protocol is adapted from general nitration procedures for indazole derivatives.[6]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials and Reagents:
-
6-Chloro-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Experimental Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice bath.
-
Addition of Starting Material: Slowly add 6-chloro-1H-indazole to the cold sulfuric acid while stirring. Maintain the temperature below 5 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath. Add this mixture dropwise to the solution of 6-chloro-1H-indazole, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to separate the desired 4-nitro isomer from other regioisomers.
Applications in Organic Synthesis
This compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. The chloro and nitro groups, along with the N-H of the pyrazole ring, are all sites for further chemical modification.
Caption: Synthetic utility of this compound.
1. N-Functionalization: The nitrogen of the pyrazole ring can be readily alkylated or arylated under basic conditions to introduce a variety of substituents.
2. Reduction of the Nitro Group: The nitro group at the 4-position can be reduced to an amino group using standard reducing agents like tin(II) chloride or iron in acidic media.[7][8][9] This provides access to 4-amino-6-chloro-1H-indazole, a valuable building block for the synthesis of fused heterocyclic systems or for the introduction of other functionalities via diazotization reactions.
3. Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position can be displaced by various nucleophiles through a nucleophilic aromatic substitution reaction, allowing for the introduction of a wide range of functional groups.
Potential Biological and Medicinal Chemistry Applications
Derivatives of nitroindazoles have shown a broad spectrum of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.[10][11][12][13]
-
Anticancer Activity: Various nitroindazole derivatives have demonstrated antiproliferative effects against cancer cell lines.[11]
-
Antimicrobial and Antifungal Activity: The indazole nucleus is present in several antimicrobial agents.
-
Antiparasitic Activity: Notably, 3-chloro-6-nitro-1H-indazole derivatives have shown promising activity against Leishmania species.[10][11]
The general workflow for utilizing this scaffold in drug discovery is outlined below.
Caption: Drug discovery workflow using the indazole scaffold.
Conclusion
This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although specific documented applications are scarce, its structure suggests utility in the generation of diverse molecular libraries for the discovery of novel therapeutic agents. The protocols and applications detailed herein are based on established chemical principles and provide a framework for the future exploration of this promising molecule. Further research is warranted to fully elucidate its reactivity and biological potential.
References
- 1. This compound | C7H4ClN3O2 | CID 24728128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound 97% | CAS: 885519-50-6 | AChemBlock [achemblock.com]
- 4. This compound [allbiopharm.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Synthetic Pathways for 6-Chloro-4-nitro-1H-indazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-chloro-4-nitro-1H-indazole derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly for the development of novel therapeutic agents. The protocols outlined below cover the synthesis of the core this compound scaffold and its subsequent functionalization through key chemical transformations, including N-alkylation, C-3 functionalization via Suzuki coupling, and reduction of the nitro group.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through a diazotization and cyclization reaction of a substituted aniline precursor. A common starting material for this synthesis is 5-chloro-2-methyl-4-nitroaniline.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 5-chloro-2-methyl-4-nitroaniline via a diazotization-cyclization reaction.
Materials:
-
5-Chloro-2-methyl-4-nitroaniline
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Methanol
Equipment:
-
Round-bottom flask with a mechanical stirrer
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a mechanical stirrer, dissolve 5-chloro-2-methyl-4-nitroaniline (1 equivalent) in glacial acetic acid.
-
Diazotization: Cool the solution to 0-5 °C using an ice bath. While maintaining the temperature, slowly add a solution of sodium nitrite (1-1.1 equivalents) in water dropwise to the stirred reaction mixture.
-
Reaction: Continue stirring the mixture at 0-5 °C for 30 minutes after the addition of sodium nitrite is complete to ensure full diazotization.
-
Cyclization: Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate the cyclization to the indazole ring.
-
Precipitation and Filtration: Cool the reaction mixture and pour it into ice water to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol, to yield a crystalline solid.
Derivatization of the this compound Scaffold
The this compound core is a versatile intermediate for the synthesis of a diverse library of derivatives through functionalization at various positions. The following sections detail key derivatization reactions.
N-Alkylation
The nitrogen atoms of the indazole ring can be alkylated to introduce various substituents. The regioselectivity of N-alkylation (N1 vs. N2) is influenced by the reaction conditions, including the choice of base and solvent.[1][2]
Experimental Protocol: N-Alkylation of this compound
This protocol provides a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide)
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a stirred solution of this compound (1 equivalent) in the chosen anhydrous solvent under a nitrogen atmosphere, add the base (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the N1 and N2 isomers.
Data Presentation: N-Alkylation Reaction Conditions and Regioselectivity
| Entry | Base | Solvent | Temperature (°C) | Alkylating Agent | N1:N2 Ratio | Total Yield (%) |
| 1 | NaH | THF | 0 to rt | Pentyl bromide | >99:1 | - |
| 2 | Cs₂CO₃ | DMF | rt | Pentyl bromide | 55:45 | 85 |
| 3 | K₂CO₃ | Acetonitrile | 60 | Ethyl bromoacetate | N1 favored | 85-96 |
| 4 | NaH | THF | 0 to 50 | Pentyl bromide | >99:1 | 95 |
Data compiled from various sources, yields and ratios are representative and may vary.[1][2]
C-3 Functionalization via Suzuki Coupling
The C-3 position of the indazole ring can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This requires prior halogenation of the C-3 position, typically with iodine or bromine.
Experimental Protocol: Suzuki Coupling of 3-Bromo-6-chloro-4-nitro-1H-indazole
This protocol describes a representative Suzuki coupling reaction of 3-bromo-6-chloro-4-nitro-1H-indazole with phenylboronic acid.
Materials:
-
3-Bromo-6-chloro-4-nitro-1H-indazole
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, DME)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Microwave vial or Schlenk tube
-
Magnetic stirrer
-
Microwave reactor or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a microwave vial, combine 3-bromo-6-chloro-4-nitro-1H-indazole (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction: Seal the vial and heat the reaction mixture. For microwave-assisted synthesis, irradiate at 120-140 °C for 30-60 minutes.[3][4] For conventional heating, stir at 80-100 °C for 2-16 hours.[5] Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki Coupling Reaction Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (µW) | 0.5 | 69-78 |
| 2 | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | >95 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | High |
Data compiled from various sources for analogous indazole systems.[4][5][6]
Reduction of the Nitro Group
The 4-nitro group can be reduced to a 4-amino group, which serves as a key functional handle for further derivatization, such as amide bond formation.
Experimental Protocol: Reduction of this compound
This protocol outlines the reduction of the nitro group using tin(II) chloride.[7][8]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 6-chloro-1H-indazol-4-amine can be purified by column chromatography or recrystallization.
Data Presentation: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Solvent | Temperature | Time | Typical Yield |
| Tin(II) Chloride | SnCl₂·2H₂O | Ethanol | Reflux | 2-4 h | Good to Excellent |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol/Methanol | Room Temp | 2-6 h | High |
| Iron in Acidic Medium | Fe, NH₄Cl | Ethanol/Water | Reflux | 1-3 h | Good to High |
Data compiled from general procedures for nitro group reduction.[7][8]
Visualizations
Synthetic Workflow
Caption: General synthetic pathways for this compound derivatives.
Biological Signaling Pathway: Inhibition of Trypanothione Reductase
Many indazole derivatives exhibit antiprotozoal activity, and one of their proposed mechanisms of action is the inhibition of trypanothione reductase (TryR), an enzyme crucial for the redox homeostasis of trypanosomatid parasites.[9][10][11]
Caption: Inhibition of the trypanothione reductase pathway by indazole derivatives.
References
- 1. Trypanothione reductase inhibitors: Overview of the action of thioridazine in different stages of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 10. Relevance of Trypanothione Reductase Inhibitors on Trypanosoma cruzi Infection: A Systematic Review, Meta-Analysis, and In Silico Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes: 6-Chloro-4-nitro-1H-indazole as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-nitro-1H-indazole is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules. Its substituted indazole core is a privileged scaffold found in numerous kinase inhibitors, including those targeting critical pathways in oncology. The presence of the chloro, nitro, and reactive indazole functional groups allows for sequential and site-selective modifications, making it an ideal starting material for developing libraries of compounds for drug discovery.
This document provides detailed application notes and protocols for utilizing this compound in the synthesis of inhibitors targeting Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptor (FGFR), two important targets in cancer therapy.
Target Kinases and Therapeutic Rationale
Polo-like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[1][2] Overexpression of PLK4 is observed in various cancers and leads to centrosome amplification, which can result in chromosomal instability and aneuploidy, hallmarks of tumorigenesis.[3] Therefore, inhibiting PLK4 is a promising therapeutic strategy to selectively target cancer cells with centrosome amplification.[3][4]
Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, differentiation, migration, and survival.[5][6] Aberrant FGFR signaling, due to mutations, gene amplification, or translocations, is a key driver in a variety of cancers, including urothelial carcinoma, hepatocellular carcinoma, and lung adenocarcinoma.[5][7] Small molecule inhibitors that target the ATP-binding site of FGFRs can block downstream signaling and inhibit tumor growth.[6][8]
Synthetic Strategy Overview
This compound is an excellent starting point for creating diverse kinase inhibitors. A common synthetic strategy involves a few key transformations to build complexity and introduce pharmacophores necessary for potent and selective kinase inhibition.
Caption: General workflow for synthesizing kinase inhibitors.
Data Presentation: Indazole-Based Kinase Inhibitors
The indazole scaffold is a core component of numerous potent kinase inhibitors. The following tables summarize the inhibitory activities of selected indazole derivatives against PLK4 and FGFR.
Table 1: Inhibitory Activity of Indazole-Based PLK4 Inhibitors
| Compound | PLK4 IC₅₀ (nM) | Cellular Activity (Cell Line) IC₅₀ (µM) | Reference |
| Axitinib | 6.5 | - | [4] |
| CFI-400945 | 2.8 | - | [9] |
| CFI-400437 | 0.6 | - | [9] |
| Compound K22 | 0.1 | 1.3 (MCF-7) | [4] |
| CZL-S092 | 0.9 | 1.143 (IMR-32) | [1][10] |
Table 2: Inhibitory Activity of Indazole-Based FGFR Inhibitors
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Cellular Activity (Cell Line) IC₅₀ (nM) | Reference |
| Compound 27a | < 4.1 | 2.0 | - | 25.3 (KG1) | [8] |
| Compound 9u | 3.3 | - | - | 468.2 (HCT116) | [11] |
| Compound 7r | 2.9 | - | - | 40.5 (HCT116) | [12] |
| Compound 5 | 0.33 | - | - | - | [13] |
| AZD4547 | 12.17 | - | - | - | [13] |
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to a primary amine, a crucial step for subsequent functionalization.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add ethanol and water (e.g., 4:1 v/v) to the flask.
-
Add iron powder (5.0 eq.) and ammonium chloride (2.0 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-6-chloro-1H-indazole. The crude product can be purified by column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Amino-6-chloro-1H-indazole
This general protocol outlines the palladium-catalyzed C-C bond formation at the C-6 position.
Materials:
-
4-Amino-6-chloro-1H-indazole (or a protected version)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 4-amino-6-chloro-1H-indazole (1.0 eq.), the corresponding boronic acid (1.2 eq.), the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted indazole derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for determining the IC₅₀ value of a synthesized compound against a target kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed using a luminescent kinase assay kit (e.g., ADP-Glo™).
Procedure:
-
Prepare a series of dilutions of the test compound in a suitable buffer (e.g., DMSO).
-
In a multi-well plate, add the kinase enzyme, the specific peptide substrate, and ATP in a reaction buffer.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction and measure the kinase activity. For ADP-Glo™, this involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathway Diagrams
PLK4 Signaling Pathway
Caption: PLK4 signaling in centriole duplication and its inhibition.
FGFR Signaling Pathway
Caption: Overview of FGFR signaling pathways targeted by inhibitors.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
The Versatile Scaffold: Applications of 6-Chloro-4-nitro-1H-indazole in Medicinal Chemistry
For Immediate Release
[City, State] – [Date] – The heterocyclic compound 6-Chloro-4-nitro-1H-indazole is emerging as a privileged scaffold in medicinal chemistry, providing a versatile foundation for the development of novel therapeutic agents. Researchers and drug development professionals are increasingly utilizing this molecule to synthesize derivatives with a broad spectrum of pharmacological activities, including anticancer, antileishmanial, antimicrobial, and anti-inflammatory properties. This application note provides a detailed overview of its utility, complete with experimental protocols and quantitative data to guide further research and development.
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a well-established pharmacophore. The specific substitutions of a chloro group at the 6-position and a nitro group at the 4-position of the 1H-indazole core create a unique electronic and steric profile, offering multiple points for chemical modification and interaction with biological targets.
Key Therapeutic Areas and Biological Activities
Derivatives of this compound have demonstrated significant potential across several therapeutic areas:
-
Antileishmanial Activity: A significant body of research has focused on the development of 3-chloro-6-nitro-1H-indazole derivatives as potent antileishmanial agents.[1] These compounds have shown efficacy against various Leishmania species, including L. infantum, L. tropica, and L. major.[1][2] Molecular docking studies have suggested that these derivatives may exert their effect by inhibiting Trypanothione Reductase (TryR), a crucial enzyme in the parasite's antioxidant defense system.[1][3]
-
Anticancer Activity: The 6-nitroindazole scaffold is a key contributor to the cytotoxic effects of various compounds against cancer cell lines.[3] Derivatives have shown antiproliferative activity against lung carcinoma and other cancer cell types, with some compounds exhibiting IC50 values in the low micromolar range.[3] The mechanism of action for some indazole derivatives involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
-
Antimicrobial Activity: Novel derivatives of 6-nitro-1H-indazole, such as 2-azetidinones, have been synthesized and screened for their antibacterial and antifungal properties.[4] These compounds have shown promising activity against selected microorganisms. The structure-activity relationship suggests that the presence of electron-withdrawing groups enhances the antimicrobial potential.[4]
-
Anti-inflammatory Activity: 6-nitroindazole and its derivatives have been investigated for their ability to modulate inflammatory responses. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Furthermore, they have demonstrated inhibitory effects on lipid peroxidation, a key process in inflammation-related cellular damage.
Quantitative Data Summary
The following tables summarize the biological activity of various this compound derivatives from cited literature.
Table 1: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
| Compound ID | Leishmania Species | IC50 (µM) | Reference |
| 4 | L. infantum | 15.32 | [1] |
| 5 | L. infantum | 18.76 | [1] |
| 7 | L. infantum | 23.45 | [1] |
| 10 | L. infantum | 14.87 | [1] |
| 11 | L. infantum | 12.54 | [1] |
| 11 | L. tropica | 48.19 | [1] |
| 13 | L. infantum | 11.23 | [1][5] |
| 13 | L. tropica | 39.87 | [1] |
| 13 | L. major | 31.65 | [1] |
Table 2: Anticancer Activity of 6-Nitroindazole Derivatives
| Derivative Type | Cell Line | IC50 (µM) | Reference |
| 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | NCI-H460 (Lung Carcinoma) | 5 - 15 | [3] |
Table 3: Anti-inflammatory Activity of 6-Nitroindazole
| Activity | Parameter | IC50 (µM) | Reference |
| Inhibition of IL-1β | 100.75 | ||
| Inhibition of TNF-α | >250 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of 3-Chloro-6-nitro-1H-indazole Derivatives via 1,3-Dipolar Cycloaddition
This protocol describes a general method for synthesizing derivatives of 3-chloro-6-nitro-1H-indazole.
Materials:
-
3-Chloro-6-nitro-1H-indazole
-
Appropriate dipolarophile
-
Organic solvent (e.g., Toluene)
-
Dehydrating agent (e.g., Anhydrous Sodium Sulfate)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (Silica gel)
Procedure:
-
Dissolve 3-chloro-6-nitro-1H-indazole and the selected dipolarophile in an appropriate organic solvent in a round-bottom flask.
-
Add a dehydrating agent to the mixture.
-
Reflux the reaction mixture with constant stirring for several hours. Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the dehydrating agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system.
-
Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Antileishmanial Activity (MTT Assay)
This protocol outlines the procedure for evaluating the in vitro activity of synthesized compounds against Leishmania promastigotes.[1][6]
Materials:
-
Synthesized 3-chloro-6-nitro-1H-indazole derivatives
-
Leishmania species promastigotes (e.g., L. infantum)
-
M199 medium supplemented with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., Isopropanol/Hydrochloric acid)
-
96-well microtiter plates
-
Incubator (23-26 °C)
-
Microplate reader
Procedure:
-
Culture Leishmania promastigotes in M199 medium supplemented with 10% FBS at 23-26 °C.
-
Seed the promastigotes in 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Add serial dilutions of the test compounds (dissolved in DMSO and then diluted in media) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).
-
Incubate the plates for 72 hours at 23-26 °C.
-
After incubation, add MTT solution to each well and incubate for an additional 3-4 hours.[1]
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the compound concentration.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a method for assessing the antiproliferative activity of 6-nitroindazole derivatives against cancer cell lines.
Materials:
-
Synthesized 6-nitroindazole derivatives
-
Cancer cell line (e.g., NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 4: In Vitro Antibacterial and Antifungal Susceptibility Testing
This protocol outlines the agar well diffusion method for preliminary screening of antimicrobial activity.
Materials:
-
Synthesized 6-nitro-1H-indazole derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Standard antibiotic and antifungal discs
-
Incubator
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates with the test microorganism.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound solution to each well.
-
Place standard antibiotic/antifungal discs as positive controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Protocol 5: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This in vivo protocol is used to evaluate the anti-inflammatory potential of the synthesized compounds.[2][7]
Materials:
-
Synthesized 6-nitroindazole derivatives
-
Wistar albino rats or Swiss albino mice[2]
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compound or the standard drug to the respective groups of animals. The control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Drug discovery workflow for this compound derivatives.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 6-Chloro-4-nitro-1H-indazole
For: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the N-alkylation of 6-chloro-4-nitro-1H-indazole. The indazole scaffold is a significant pharmacophore in medicinal chemistry, and the synthesis of its N-alkylated derivatives is a crucial step in drug development.[1][2][3] However, the presence of two nucleophilic nitrogen atoms (N1 and N2) on the indazole ring often leads to the formation of regioisomeric mixtures, which can be challenging to synthesize selectively and purify.[1][2][3][4]
The regioselectivity of the N-alkylation reaction is highly dependent on the choice of base, solvent, alkylating agent, and the electronic and steric properties of the substituents on the indazole ring.[1][5] This guide offers protocols designed to favor either the N1 or N2 position, supported by quantitative data from relevant studies.
Factors Influencing Regioselectivity
The selective alkylation of the indazole ring is a balance between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][4][5][6] This stability can be leveraged to favor the formation of N1-alkylated products under conditions that allow for equilibration.[1][4]
-
Base and Solvent System: The choice of base and solvent is critical. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][2][4][7] This is often the preferred method for achieving thermodynamic control.[4][5] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers.[1][3]
-
Steric and Electronic Effects: Substituents on the indazole ring significantly impact the N1/N2 ratio. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. While substituents at the C7 position, such as a nitro group (NO₂), can sterically hinder the N1 position and direct alkylation to N2[1][2][3][4], the effect of a 4-nitro group as in the target molecule requires careful consideration of the chosen protocol.
-
Reaction Conditions: Temperature and the nature of the alkylating agent also play a role. For instance, Mitsunobu conditions (using an alcohol, PPh₃, and DEAD or DIAD) show a strong preference for the formation of the N2 regioisomer.[1][4][5][8] Similarly, acid-catalyzed reactions with diazo compounds or alkyl 2,2,2-trichloroacetimidates can provide high selectivity for the N2 position.[9][10]
Figure 1: General reaction scheme for N-alkylation of this compound.
Experimental Protocols
Protocol 1: Selective N1-Alkylation via Thermodynamic Control
This protocol is optimized for achieving high regioselectivity for the N1 position by using a strong base in a non-polar aprotic solvent, which favors the formation of the more thermodynamically stable N1-alkylated product.[1][2][4]
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.[1]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature. The reaction temperature may be increased (e.g., to 50 °C) to ensure complete conversion.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 16-24 hours).
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Application Notes and Protocols for the Development of Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies employed in the discovery and characterization of novel antiproliferative agents. Detailed protocols for key assays are provided to guide researchers in evaluating the efficacy and mechanism of action of potential therapeutic compounds.
Introduction to Antiproliferative Agents
Antiproliferative agents are compounds that inhibit or slow down the process of cell growth and division. Their development is a cornerstone of cancer therapy, as uncontrolled cell proliferation is a hallmark of cancer.[1][2][3] These agents can exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis (programmed cell death).[4] The identification and validation of novel antiproliferative compounds require a systematic approach involving a battery of in vitro assays to assess their impact on cell viability, cell cycle progression, and the activation of apoptotic pathways.
Key Signaling Pathways in Cell Proliferation and Apoptosis
The development of targeted antiproliferative therapies relies on a deep understanding of the intricate signaling pathways that regulate cell growth, survival, and death.[5] Many of these pathways are dysregulated in cancer, leading to uncontrolled proliferation and resistance to cell death.[6]
The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[6][7] Its aberrant activation is a common event in many human cancers.[6] Antiproliferative agents targeting this pathway can effectively inhibit tumor growth.
The Apoptosis Pathway
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of cysteine proteases called caspases, which execute the final stages of cell death.[8][9]
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway, with members that can either promote (e.g., Bax, Bak) or inhibit (e.g., Bcl-2, Bcl-xL) apoptosis. The ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins is a critical determinant of a cell's susceptibility to apoptosis.
Experimental Protocols
A multi-faceted experimental approach is crucial for the comprehensive evaluation of antiproliferative agents. The following protocols describe key assays for assessing cell viability, cell cycle distribution, and apoptosis.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of a test compound.[10][11][12]
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][13] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT Reagent to each well.[13]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of Detergent Reagent to each well to solubilize the formazan crystals.[13]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]
Data Presentation:
The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
| Imatinib | hPASMC | 10 |
| Quercetin | hPASMC | 30 |
| Sildenafil | hPASMC | 0.1 |
| Nifedipine | hPASMC | 1 |
Note: The data in this table is illustrative and based on findings from a study on pulmonary artery smooth muscle cells.[14]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16] This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells.[17]
Protocol:
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
Data Presentation:
The percentage of cells in each phase of the cell cycle is tabulated to compare the effects of different treatments.
| Treatment | % G0/G1 | % S | % G2/M |
| Control | 65 | 20 | 15 |
| Compound X (10 µM) | 80 | 10 | 10 |
| Compound Y (5 µM) | 40 | 25 | 35 |
Note: This is example data and will vary depending on the cell line and compound.
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect and quantify specific proteins in a sample.[18] In the context of antiproliferative agent development, it is invaluable for assessing the induction of apoptosis by examining the expression levels of key apoptosis-related proteins.[18]
Key markers of apoptosis that can be detected by western blot include:
-
Cleaved Caspases: The activation of caspases, such as caspase-3 and caspase-7, involves their cleavage from inactive pro-forms into active subunits.[9]
-
Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 (PARP-1) is a substrate for activated caspases, and its cleavage is a hallmark of apoptosis.[9]
-
Bcl-2 Family Proteins: Changes in the expression levels of pro- and anti-apoptotic Bcl-2 family members can indicate the involvement of the intrinsic apoptosis pathway.[18]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Harvest treated and untreated cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Quantify the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[18]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, PARP) overnight at 4°C.[18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[18]
-
Data Presentation:
The relative protein expression levels are quantified by densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
| Treatment | Relative Cleaved Caspase-3 Level | Relative Cleaved PARP Level |
| Control | 1.0 | 1.0 |
| Compound Z (20 µM) | 3.5 | 4.2 |
Note: This is example data and will vary depending on the cell line and compound.
Conclusion
The development of effective antiproliferative agents requires a rigorous and systematic approach to in vitro characterization. By employing the assays and understanding the signaling pathways outlined in these application notes, researchers can effectively identify and validate promising new therapeutic candidates for the treatment of cancer and other proliferative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel antiproliferative antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Special Issue “Novel Anti-Proliferative Agents” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalling pathways involved in antiproliferative effects of IGFBP-3: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling pathways as targets for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in Immunosuppressive Agents Based on Signal Pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 11. biocompare.com [biocompare.com]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. atcc.org [atcc.org]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Antimicrobial Agents from 6-Chloro-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antimicrobial agents derived from the 6-Chloro-4-nitro-1H-indazole scaffold. This document includes summaries of antimicrobial activity, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key processes and hypothesized mechanisms of action.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of nitro and chloro substituents on the indazole ring can significantly influence the molecule's electronic properties and its interaction with biological targets, making this compound a promising starting point for the development of novel antimicrobial agents. This document outlines the potential of this scaffold and provides practical guidance for its derivatization and evaluation.
Quantitative Data Summary
The antimicrobial efficacy of various indazole derivatives has been evaluated against a range of pathogens. The following tables summarize the available quantitative data, primarily as Minimum Inhibitory Concentrations (MIC) and half-maximal inhibitory concentrations (IC50).
Table 1: Antibacterial Activity of Indazole Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Benzo[g]indazole | 12a | Neisseria gonorrhoeae | 250 | [1] |
| Benzo[g]indazole | 13b | Neisseria gonorrhoeae | 62.5 | [1] |
| 2H-Indazole | 5 | Staphylococcus aureus | 64 - 128 | [2] |
| 2H-Indazole | 5 | Staphylococcus epidermidis | 64 - 128 | [2] |
| 2H-Indazole | 2 | Enterococcus faecalis | Some Activity | [2] |
| 2H-Indazole | 3 | Enterococcus faecalis | Some Activity | [2] |
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
| Compound ID | Target Species | IC50 (µM) |
| 4 | Leishmania infantum | 5.53 |
| 5 | Leishmania infantum | 4.00 |
| 11 | Leishmania infantum | 6.00 |
| 11 | Leishmania tropica | 76.00 |
| 12 | Leishmania infantum | 36.33 |
| 13 | Leishmania major | 38.00 |
| 13 | Leishmania tropica | 186.00 |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of substituted indazoles, which can be adapted for this compound derivatives. The synthesis involves the cyclization of a substituted N-nitroso-o-toluidine.
Materials:
-
Substituted 2-methyl-3-nitro-5-chloroaniline (starting material)
-
Glacial acetic acid
-
Acetic anhydride
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvent (e.g., benzene or toluene)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Acetylation: To a mixture of the substituted 2-methyl-3-nitro-5-chloroaniline in glacial acetic acid, add acetic anhydride dropwise while maintaining the temperature at 50-60°C. Heat the mixture to 70-75°C for 15 minutes to ensure complete acetylation.
-
Nitrosation and Cyclization: Cool the reaction mixture and slowly add solid sodium nitrite portionwise. The temperature should be maintained between 70°C and 100°C. This step leads to the formation of the N-nitroso intermediate, which then cyclizes to the indazole ring.[3]
-
Work-up: After the reaction is complete, remove the acetic acid by distillation under reduced pressure.[3]
-
Pour the residue into water to precipitate the crude product.
-
Filter the slurry and wash the solid with water.
-
Purification: The crude product can be purified by treating it with a 5% sodium hydroxide solution at 90-95°C, followed by filtration and acidification of the filtrate with hydrochloric acid to precipitate the purified indazole derivative.[3]
-
The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the synthesized compounds using techniques such as NMR, IR, and mass spectrometry.
Caption: Synthetic workflow for this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[4][5]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth and solvent)
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the test bacterium overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Test Compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic.
-
Negative Control (Growth): Wells containing only broth and inoculum.
-
Sterility Control: Wells with broth only.
-
Solvent Control: Wells with broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Caption: Workflow for the Broth Microdilution Assay.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic effects of a compound on microbial or mammalian cells.[6][7]
Materials:
-
96-well plates with cultured cells (bacterial or eukaryotic)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere (for adherent cells). Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).
-
Addition of MTT: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.
Caption: Workflow for the MTT Cell Viability Assay.
Putative Mechanism of Action
The precise antimicrobial mechanism of this compound derivatives is not yet fully elucidated. However, based on the known mechanisms of other nitroaromatic compounds, a plausible pathway can be proposed.
The antimicrobial activity of nitro-containing compounds often relies on the reduction of the nitro group within the target cell. This process can be catalyzed by nitroreductase enzymes present in susceptible microorganisms. The reduction generates reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species are highly cytotoxic and can damage various cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[][9]
Molecular docking studies on related indazole derivatives have suggested potential protein targets. For instance, 3-chloro-6-nitro-1H-indazole derivatives have shown potential to bind to and inhibit Leishmania trypanothione reductase, an essential enzyme in the parasite's defense against oxidative stress.[10] Other studies on similar heterocyclic compounds have implicated DNA gyrase and dihydrofolate reductase as potential targets.[11]
Caption: Proposed mechanism of antimicrobial action.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of new antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization, coupled with the inherent antimicrobial properties of the nitroindazole core, make it an attractive target for medicinal chemistry campaigns. The protocols and data presented herein provide a foundational resource for researchers to synthesize, evaluate, and understand the mechanisms of action of novel antimicrobial candidates derived from this scaffold. Further investigation into structure-activity relationships and target identification will be crucial for the optimization of these compounds into clinically viable drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 6-Chloro-4-nitro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 6-Chloro-4-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely applicable method for the synthesis of substituted indazoles is the diazotization and subsequent intramolecular cyclization of an appropriately substituted o-toluidine derivative. For this compound, a feasible starting material is 4-Chloro-2-methyl-6-nitroaniline. This method is advantageous due to the availability of the starting materials and the generally good yields achieved under optimized conditions.
Q2: What are the critical parameters to control during the diazotization step?
A2: The critical parameters for the diazotization of 4-Chloro-2-methyl-6-nitroaniline are temperature, the rate of addition of the nitrosating agent (e.g., sodium nitrite), and the acidity of the reaction medium. The temperature should be kept low, typically between 0 and 5 °C, to prevent the decomposition of the diazonium salt intermediate. Slow, portion-wise addition of the nitrosating agent is crucial to maintain temperature control and avoid localized excesses that can lead to side reactions. The reaction is typically carried out in a strong acid, such as a mixture of acetic acid and sulfuric acid, to ensure complete diazotization.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of ethyl acetate and hexane, should be developed to achieve good separation between the starting material (4-Chloro-2-methyl-6-nitroaniline), any intermediates, and the final product (this compound). The disappearance of the starting material spot is a good indicator of reaction completion.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities can include unreacted starting material, diazoamino compounds formed from side reactions of the diazonium salt, and potentially isomeric indazole products, although the directing effects of the substituents make the formation of this compound the major product. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. In cases where recrystallization is insufficient, column chromatography on silica gel can be employed for a more thorough purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt intermediate. 3. Incorrect reaction temperature. | 1. Ensure the use of a sufficient excess of the nitrosating agent and a strongly acidic medium. 2. Maintain the reaction temperature strictly between 0-5 °C during and after the addition of the nitrosating agent. 3. Use a calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler). |
| Formation of a Tarry or Oily Product | 1. Reaction temperature was too high, leading to decomposition and polymerization. 2. Presence of impurities in the starting materials. | 1. Strictly control the temperature during the diazotization and cyclization steps. 2. Ensure the purity of the 4-Chloro-2-methyl-6-nitroaniline starting material by recrystallization or other purification methods before use. |
| Product is Difficult to Purify by Recrystallization | 1. Presence of multiple, closely related impurities. 2. The chosen recrystallization solvent is not optimal. | 1. Employ column chromatography on silica gel for purification. A gradient elution with a hexane/ethyl acetate mixture is a good starting point. 2. Screen a variety of solvents or solvent mixtures for recrystallization. Small-scale trials can help identify the best system. |
| Inconsistent Yields Between Batches | 1. Variability in the quality of reagents (e.g., sodium nitrite). 2. Inconsistent control of reaction parameters. | 1. Use fresh, high-purity reagents for each synthesis. 2. Carefully document and standardize all reaction parameters, including addition rates, stirring speed, and temperature profiles. |
Experimental Protocols
Synthesis of this compound from 4-Chloro-2-methyl-6-nitroaniline
This protocol is adapted from established procedures for the synthesis of similar nitro-substituted indazoles.
Materials:
-
4-Chloro-2-methyl-6-nitroaniline
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Chloro-2-methyl-6-nitroaniline (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Acidification: Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Cyclization: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Precipitation and Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Data Presentation
Table 1: Reaction Parameters and Their Impact on Yield
| Parameter | Condition A | Condition B | Condition C | Observed Yield |
| Temperature | 0-5 °C | 10-15 °C | Room Temperature | A > B > C |
| NaNO₂ Equivalents | 1.1 eq | 1.5 eq | 2.0 eq | B > A ≈ C |
| Reaction Time | 1 hour | 2 hours | 4 hours | B > A ≈ C |
| Acid Catalyst | Acetic Acid/H₂SO₄ | Acetic Acid | H₂SO₄ | A > C > B |
Note: The data presented in this table is illustrative and based on general principles of indazole synthesis. Actual yields may vary.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low synthesis yield.
Technical Support Center: Synthesis of 6-Chloro-4-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-4-nitro-1H-indazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected side products?
The most common and direct synthesis of this compound involves the electrophilic nitration of 6-chloro-1H-indazole using a mixture of concentrated nitric acid and sulfuric acid. During this reaction, in addition to the desired product, the formation of several side products can occur due to the directing effects of the substituents on the indazole ring.
The primary side products are positional isomers resulting from nitration at other available positions on the benzene ring. The most common of these are:
-
6-Chloro-5-nitro-1H-indazole
-
6-Chloro-7-nitro-1H-indazole
In cases of excessive nitrating agent or elevated temperatures, di-nitrated products can also be formed.
Q2: My reaction has produced a mixture of isomers. How can I identify the desired this compound from the other nitro-isomers?
Distinguishing between the different regioisomers of 6-chloro-nitro-1H-indazole requires a combination of chromatographic and spectroscopic techniques.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is an effective method for separating the isomers. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid for better peak shape) can typically resolve the different isomers. The elution order will depend on the polarity of the isomers, with the least polar compound generally eluting first.
Spectroscopic Identification:
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are distinct for each isomer. The position of the nitro group significantly influences the electronic environment of the neighboring protons. For this compound, you would expect to see specific shifts for the protons at the 3, 5, and 7 positions. Comparing the obtained spectrum with known data for related compounds is crucial.
-
Mass Spectrometry (MS): While the isomers will have the same molecular weight, their fragmentation patterns in techniques like tandem mass spectrometry (MS/MS) might show subtle differences that can aid in identification.
Q3: I am observing a significant amount of di-nitrated side products. How can I minimize their formation?
The formation of di-nitrated products is typically a result of over-nitration due to harsh reaction conditions. To minimize this, consider the following adjustments:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent (nitric acid). A 1.0 to 1.1 molar equivalent of nitric acid is often sufficient.
-
Lower Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to control the rate of reaction and improve selectivity. Electrophilic aromatic substitution is an exothermic process, and lower temperatures favor mono-nitration.
-
Slow Addition of Reagents: Add the nitrating agent dropwise or in small portions to the solution of 6-chloro-1H-indazole in sulfuric acid. This maintains a low concentration of the active nitrating species and reduces the likelihood of multiple nitrations on the same molecule.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Ensure the reaction is stirred efficiently. - Check the quality and concentration of the nitric and sulfuric acids. |
| Product loss during work-up. | - Ensure complete precipitation of the product during quenching with ice water. - If the product is partially soluble in the acidic aqueous layer, perform an extraction with a suitable organic solvent like ethyl acetate. - Be cautious during neutralization to avoid product decomposition. | |
| Formation of multiple spots on TLC, indicating a mixture of products | Poor regioselectivity. | - Optimize the reaction temperature; lower temperatures generally favor the formation of the thermodynamically more stable isomer. - The choice of solvent can influence selectivity, although for nitration, concentrated sulfuric acid is standard. |
| Presence of a product with a higher molecular weight in MS analysis | Di-nitration. | - Reduce the amount of nitrating agent. - Lower the reaction temperature and ensure slow addition of the nitrating agent. |
| Difficulty in purifying the product from side-product isomers | Similar physical properties of the isomers. | - Employ preparative HPLC for separation. - Column chromatography on silica gel with a carefully optimized eluent system (e.g., a gradient of hexane and ethyl acetate) may also be effective. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
6-Chloro-1H-indazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloro-1H-indazole in concentrated sulfuric acid at 0 °C.
-
Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution. Filter the solid and wash it with cold water until the filtrate is neutral.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by column chromatography.
Protocol for HPLC Analysis of Isomers
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient could be from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 6-Chloro-nitro-1H-indazole Isomers (in DMSO-d₆)
| Proton | This compound | 6-Chloro-5-nitro-1H-indazole | 6-Chloro-7-nitro-1H-indazole |
| H3 | ~8.3 | ~8.2 | ~8.1 |
| H5 | ~7.9 | - | ~7.4 (d) |
| H7 | ~7.6 (s) | ~8.0 (s) | - |
| NH | ~13.5 | ~13.7 | ~13.8 |
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 6-Chloro-nitro-1H-indazole Isomers (in DMSO-d₆)
| Carbon | This compound | 6-Chloro-5-nitro-1H-indazole | 6-Chloro-7-nitro-1H-indazole |
| C3 | ~135 | ~134 | ~133 |
| C3a | ~120 | ~122 | ~118 |
| C4 | ~145 (C-NO₂) | ~120 | ~115 |
| C5 | ~115 | ~140 (C-NO₂) | ~125 |
| C6 | ~130 (C-Cl) | ~128 (C-Cl) | ~129 (C-Cl) |
| C7 | ~110 | ~112 | ~142 (C-NO₂) |
| C7a | ~140 | ~138 | ~141 |
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
improving regioselectivity in the functionalization of 6-Chloro-4-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-4-nitro-1H-indazole. The following sections address common challenges in achieving regioselectivity during N-functionalization and offer guidance for palladium-catalyzed cross-coupling reactions at the C6 position.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
A1: The primary challenges stem from the presence of multiple reactive sites. During N-functionalization (e.g., alkylation, arylation), the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers.[1] For C-C and C-N bond formation at the C6 position via palladium-catalyzed cross-coupling, the electron-withdrawing nature of the nitro group and the inherent lower reactivity of a chloro-substituent compared to bromo or iodo-substituents can make these reactions challenging.[2]
Q2: How does the 4-nitro group influence N1 vs. N2 regioselectivity during alkylation?
A2: The electron-withdrawing nitro group at the C4 position significantly influences the electronic properties of the indazole core. Generally, electron-withdrawing substituents on the benzene ring of an indazole favor the formation of the N2-alkylated product.[3][4] This is attributed to a decrease in the electron density at the N1 position, making the N2 position relatively more nucleophilic.
Q3: Which conditions generally favor N1-alkylation of indazoles?
A3: N1-alkylation is often favored under conditions that allow for thermodynamic control, as the N1-substituted indazole is typically the more stable isomer.[3][5][6] A widely reported method for achieving high N1-selectivity is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[3][4][6][7]
Q4: What conditions can be used to promote N2-alkylation?
A4: To favor the kinetically preferred N2-product, reaction conditions need to be adjusted. For indazoles with electron-withdrawing groups, such as the 4-nitro substituent, N2-alkylation is often the major product even under standard alkylating conditions.[3][4] Additionally, Mitsunobu conditions (e.g., using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine) have been shown to favor N2-alkylation for some indazole systems.[3][5]
Q5: Are there specific challenges associated with Suzuki and Buchwald-Hartwig reactions at the C6-chloro position?
A5: Yes, the primary challenge is the lower reactivity of the C-Cl bond in oxidative addition to the palladium catalyst compared to C-Br or C-I bonds.[2] This often necessitates the use of more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher reaction temperatures, and carefully optimized reaction conditions. The presence of the nitro group makes the aryl chloride more electron-deficient, which can be beneficial for the oxidative addition step.[8]
Troubleshooting Guides
N-Alkylation Regioselectivity
| Problem | Possible Cause | Suggested Solution |
| Poor regioselectivity (mixture of N1 and N2 isomers) | Reaction conditions are not optimized for the desired isomer. | To favor N1-alkylation , use NaH in anhydrous THF. Ensure the reaction is run under inert atmosphere and with dry solvent.[3][4][7] To favor N2-alkylation , consider using a weaker base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF. Alternatively, explore Mitsunobu conditions.[3][5] |
| Low yield of N1-alkylated product | The electronic effect of the 4-nitro group strongly favors N2-alkylation. | While NaH/THF is generally N1-directing, the strong electron-withdrawing effect of the 4-nitro group may still lead to significant N2-alkylation. Consider increasing the steric bulk of the alkylating agent to potentially disfavor attack at the more sterically hindered N2 position. |
| Decomposition of starting material | The base is too strong or the temperature is too high, leading to degradation, particularly with the sensitive nitro group. | Use a milder base such as K₂CO₃ or Cs₂CO₃. If using NaH, perform the deprotonation at 0 °C before adding the alkylating agent and run the reaction at room temperature or with gentle heating. |
| No reaction | Alkylating agent is not reactive enough. | If using an alkyl chloride, consider converting it to a more reactive alkyl bromide or iodide. For challenging alkylations, using an alkyl triflate may be effective. |
Palladium-Catalyzed Cross-Coupling at C6
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion in Suzuki-Miyaura coupling | The C-Cl bond is not being activated. | Use a palladium catalyst with a bulky, electron-rich ligand such as SPhos or XPhos, often as a pre-catalyst.[9][10] Increase the reaction temperature. Ensure the base (e.g., K₂CO₃, K₃PO₄) is anhydrous and of high quality.[9][10] |
| Low yield in Buchwald-Hartwig amination | Catalyst inhibition or decomposition. | The indazole nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. Using a slight excess of the phosphine ligand can sometimes mitigate this.[11] Ensure strict anaerobic conditions to prevent catalyst oxidation. Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.[12][13] |
| Reductive dehalogenation (C-Cl bond is replaced by C-H) | The reductive elimination step is slow compared to side reactions. | This can be influenced by the choice of ligand and base. Screening different ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines) is recommended.[14] Using a different base, such as LiHMDS, may also be beneficial.[12] |
| Formation of biaryl side products from boronic acid homocoupling (Suzuki) | The reaction conditions are promoting this side reaction. | Lower the reaction temperature. Ensure slow addition of the boronic acid. Use a less concentrated reaction mixture. |
Experimental Protocols
Protocol 1: N1-Selective Alkylation of this compound
This protocol is designed to favor the formation of the N1-alkylated product.
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkyl halides.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the C-C bond formation at the C6 position.
Materials:
-
This compound (or its N1-protected derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. Microwave irradiation can also be effective.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
Table 1: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity
| Indazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | N1:N2 Ratio | Reference(s) |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | [3][4] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | 4:96 | [3][4] |
| 1H-Indazole | n-Pentanol | DIAD, PPh₃ | THF | RT | 1:2.5 | [3][5] |
| 5-Bromo-1H-indazole | Isobutyl bromide | K₂CO₃ | DMF | 120 | 58:42 | [16] |
Visualizations
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. reddit.com [reddit.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 6-Chloro-4-nitro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges encountered during the scale-up synthesis of 6-Chloro-4-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the nitration step, which is highly exothermic and can lead to runaway reactions if not properly controlled.[1][2] Key hazards include rapid temperature and pressure increases, and the potential for detonation of nitro-containing compounds, especially in the presence of impurities or under acidic conditions.[3][4] It is crucial to have robust temperature control, emergency cooling systems, and to conduct a thorough process safety assessment before attempting a large-scale reaction.[2][5]
Q2: What are the common impurities encountered in the synthesis of this compound?
A2: Common impurities can include regioisomers (e.g., 4-chloro-6-nitro-1H-indazole), over-nitrated or under-nitrated products, and residual starting materials. The formation of isomeric impurities is a known challenge in the chemistry of indazoles.[6] Incomplete reactions can also lead to the carryover of precursors.
Q3: How can I control the regioselectivity of the nitration to favor the formation of the 4-nitro isomer?
A3: Controlling regioselectivity in the nitration of substituted indazoles can be challenging. The directing effects of the existing chloro-substituent and the reaction conditions play a crucial role. Careful optimization of the nitrating agent, reaction temperature, and solvent system is necessary. Literature on the synthesis of related nitroindazoles suggests that the choice of nitrating agent and the presence of a dehydrating agent can influence isomer distribution.[7]
Q4: My reaction yield drops significantly upon scale-up. What are the likely causes?
A4: A drop in yield during scale-up can be attributed to several factors, including inefficient mixing, poor heat transfer, and changes in mass transfer rates. Inadequate temperature control can lead to the formation of side products and degradation of the desired product. It is essential to ensure that the mixing is scalable and that the reactor's heat removal capacity is sufficient for the larger reaction volume.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Monitor reaction progress using HPLC or TLC.- Consider extending the reaction time or adjusting the temperature.- Ensure efficient mixing to improve reactant contact. |
| Degradation of product. | - Lower the reaction temperature if exothermic decomposition is suspected.- Minimize the reaction time at elevated temperatures. | |
| Formation of byproducts. | - Optimize reaction conditions (temperature, concentration, addition rate) to disfavor side reactions.- Purify the crude product using column chromatography or recrystallization.[8] | |
| Poor Regioselectivity | Suboptimal reaction conditions. | - Screen different nitrating agents (e.g., nitric acid/sulfuric acid, nitric acid/acetic anhydride).- Vary the reaction temperature and solvent to influence the isomer ratio. |
| Runaway Reaction | Inadequate heat removal. | - Ensure the reactor's cooling system is adequate for the scale.- Reduce the rate of addition of the nitrating agent.- Use a solvent with a higher heat capacity. |
| Accumulation of unreacted starting material. | - Ensure proper mixing to prevent localized high concentrations of reactants.- Add the nitrating agent at a rate that allows for controlled conversion. | |
| Product Isolation Difficulties | Product is an oil or difficult to crystallize. | - Attempt co-distillation with a suitable solvent to remove impurities.- Try different crystallization solvents or solvent mixtures.- Consider converting the product to a crystalline salt for easier handling. |
Experimental Protocols
A plausible synthetic route for this compound involves the nitration of 6-Chloro-1H-indazole. Below is a representative laboratory-scale protocol that would require optimization for scale-up.
Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized with appropriate safety precautions for scale-up.
Materials:
-
6-Chloro-1H-indazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 6-Chloro-1H-indazole to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 6-Chloro-1H-indazole over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Data Presentation
Table 1: Representative Reaction Parameters for Nitration (Laboratory Scale)
| Parameter | Value |
| Starting Material | 6-Chloro-1H-indazole |
| Nitrating Agent | HNO₃/H₂SO₄ |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 3-5 hours |
| Solvent | Sulfuric Acid |
| Work-up | Quenching on ice |
| Purification | Recrystallization |
Table 2: Potential Impurities and their Characteristics
| Impurity Name | Potential Origin | Suggested Analytical Method |
| 6-Chloro-1H-indazole | Unreacted starting material | HPLC, LC-MS |
| 6-Chloro-x-nitro-1H-indazole (isomers) | Lack of regioselectivity | HPLC, LC-MS, NMR |
| Di-nitro-6-chloro-1H-indazole | Over-nitration | HPLC, LC-MS |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. icheme.org [icheme.org]
- 4. icheme.org [icheme.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
stability issues of 6-Chloro-4-nitro-1H-indazole under reaction conditions
Disclaimer: Detailed stability studies for 6-Chloro-4-nitro-1H-indazole are limited in publicly available literature. The following troubleshooting guides and FAQs are based on general chemical principles for nitroaromatic compounds and indazole derivatives and are intended to serve as a practical guide for researchers. It is highly recommended to perform small-scale stability tests under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: Based on its structure, the primary stability concerns for this compound include susceptibility to nucleophilic substitution, reduction of the nitro group, and potential decomposition under strongly acidic or basic conditions, as well as at elevated temperatures. Electron-withdrawing groups, such as the nitro group, can increase the molecule's sensitivity to hydrolysis and other decomposition pathways.[1][2]
Q2: Is this compound sensitive to light or air?
A2: While specific data is unavailable, nitroaromatic compounds can be light-sensitive. It is good practice to store this compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize potential degradation.
Q3: What are some incompatible reagents and conditions to avoid?
A3: Caution should be exercised with the following:
-
Strong Bases: Strong bases (e.g., hydroxides, alkoxides) can deprotonate the indazole ring, potentially leading to side reactions or decomposition.
-
Strong Reducing Agents: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can reduce the nitro group, leading to the corresponding amine or other reduction products.
-
Strong Acids: While used in some reactions, prolonged exposure to strong acids at high temperatures may lead to hydrolysis or other forms of degradation.[1][2]
-
High Temperatures: Thermal decomposition is a possibility, especially above its melting point. It is advisable to conduct reactions at the lowest effective temperature.
Q4: How can I monitor the stability of this compound in my reaction?
A4: The stability can be monitored by periodically taking aliquots from your reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new spots on TLC or new peaks in HPLC/LC-MS can indicate decomposition.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield
If you are observing unexpected side products or lower than expected yields, consider the following troubleshooting steps:
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Thermal Decomposition | Run the reaction at a lower temperature. If the reaction requires high temperatures, minimize the reaction time. |
| Base-Induced Decomposition | If using a base, consider using a weaker, non-nucleophilic base. Perform a screen of different bases to find one that is compatible. |
| Reduction of Nitro Group | If your reaction conditions include reagents that could act as reducing agents, consider alternative reagents or protecting the nitro group. |
| Hydrolysis | For reactions in aqueous or protic solvents, especially under acidic conditions, minimize the reaction time and consider using an anhydrous solvent system if possible.[1][2] |
Issue 2: Reaction Fails to Go to Completion
If the reaction stalls or fails to proceed, it could be due to the degradation of the starting material.
Troubleshooting Workflow
Caption: Troubleshooting workflow for stalled reactions.
Experimental Protocols
Protocol for Assessing Stability Under Reaction Conditions
This protocol allows you to determine if this compound is stable under your proposed reaction conditions before committing a large amount of material.
Materials:
-
This compound
-
Proposed reaction solvent
-
Any additives to be used in the reaction (e.g., base, acid, catalyst)
-
TLC plates, HPLC, or LC-MS for analysis
Procedure:
-
Set up a control reaction vessel containing this compound and the reaction solvent.
-
Set up a test reaction vessel containing this compound, the solvent, and any non-reactant additives (e.g., base or acid).
-
Heat both vessels to the intended reaction temperature.
-
Take an aliquot from each vessel at regular time intervals (e.g., 0, 1, 2, 4, and 24 hours).
-
Analyze the aliquots by TLC, HPLC, or LC-MS to check for the appearance of new impurities, indicating degradation.
-
Compare the results from the control and test vessels to determine the impact of the additives on stability.
Hypothetical Decomposition Pathway
The following diagram illustrates a plausible, though not experimentally confirmed, decomposition pathway for this compound under harsh basic conditions. Nucleophilic attack at the carbon bearing the chloro group is a common reactivity pattern for chloro-nitro-aromatic systems.
Caption: Hypothetical nucleophilic substitution pathway.
References
troubleshooting NMR peak assignments for 6-Chloro-4-nitro-1H-indazole
Welcome to the technical support center for 6-Chloro-4-nitro-1H-indazole. This resource is designed to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound in DMSO-d6?
A1: While experimental data can vary slightly based on concentration and instrument parameters, the following table summarizes the predicted chemical shifts for this compound in DMSO-d6. These predictions are based on the analysis of substituent effects on the indazole ring system.
| 1H NMR Data (Predicted) | |||
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (NH) | ~13.5 - 14.5 | br s | - |
| H-3 | ~8.5 - 8.7 | s | - |
| H-5 | ~8.2 - 8.4 | d | ~1.5 - 2.0 |
| H-7 | ~7.8 - 8.0 | d | ~1.5 - 2.0 |
| 13C NMR Data (Predicted) | |
| Carbon | Chemical Shift (ppm) |
| C-3 | ~135 - 137 |
| C-3a | ~120 - 122 |
| C-4 | ~140 - 142 |
| C-5 | ~118 - 120 |
| C-6 | ~130 - 132 |
| C-7 | ~115 - 117 |
| C-7a | ~145 - 147 |
Q2: My 1H NMR spectrum shows broad peaks, especially for the N-H proton. What could be the cause?
A2: Broadening of the N-H proton signal is common and can be attributed to several factors:
-
Quadrupolar Relaxation: The nitrogen atom (14N) has a quadrupole moment that can lead to efficient relaxation and broadening of the attached proton signal.
-
Chemical Exchange: The N-H proton can undergo chemical exchange with trace amounts of water in the NMR solvent.[1] This exchange can be concentration and temperature-dependent.
-
Sample Concentration: At higher concentrations, intermolecular hydrogen bonding can also contribute to peak broadening.
To confirm the N-H peak, you can perform a D2O exchange experiment. Add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity.[1]
Q3: I am observing unexpected peaks in my NMR spectrum. What are the possible impurities from the synthesis?
A3: The synthesis of this compound can sometimes result in side products or the presence of unreacted starting materials. Common impurities may include:
-
Starting Materials: Depending on the synthetic route, residual starting materials could be present.
-
Isomers: In some synthetic pathways for substituted indazoles, the formation of regioisomers is possible. Careful control of reaction conditions is crucial to minimize this.
-
Residual Solvents: Common laboratory solvents used during synthesis and purification can be retained in the final product. Refer to the table below for common solvent impurities.[2][3]
| Common Residual Solvents in NMR | ||
| Solvent | 1H Chemical Shift (ppm) in DMSO-d6 | Multiplicity |
| Acetone | 2.09 | s |
| Dichloromethane | 5.76 | s |
| Diethyl ether | 1.12 (t), 3.39 (q) | t, q |
| Ethyl acetate | 1.15 (t), 2.00 (s), 4.02 (q) | t, s, q |
| Hexane | 0.86 (t), 1.25 (m) | t, m |
| Toluene | 2.31 (s), 7.17-7.28 (m) | s, m |
Troubleshooting Guides
Problem: Ambiguous Peak Assignments in the Aromatic Region
If you are having difficulty distinguishing between the H-5 and H-7 protons, or the corresponding carbons, consider the following advanced NMR techniques:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): While H-5 and H-7 are not directly coupled, long-range COSY can sometimes show weak cross-peaks.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon, allowing for unambiguous assignment of C-5 and C-7 based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for assigning quaternary carbons and confirming assignments. Look for correlations from H-5 to C-3a, C-4, and C-7, and from H-7 to C-3a, C-5, and C-7a.
-
Problem: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can hinder the accurate interpretation of your NMR spectrum.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Adding the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Standard 1H NMR Data Acquisition
This is a general protocol and may need to be adjusted based on your specific NMR instrument.
-
Insert the Sample: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe for the 1H frequency.
-
Setting Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): Start with 16 or 32 scans. Increase if the signal-to-noise is low.
-
Receiver Gain (RG): Use automatic receiver gain setting.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): Set to 1-2 seconds.
-
-
Acquire the Spectrum: Start the acquisition.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d6 to 2.50 ppm.
-
Integrate the peaks.
-
References
managing reaction kinetics for 6-Chloro-4-nitro-1H-indazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-4-nitro-1H-indazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on managing the critical reaction kinetics of the diazotization and cyclization steps.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the diazotization of 4-Chloro-2-methyl-5-nitroaniline, followed by an intramolecular cyclization. This pathway is favored due to the availability of the starting material and the generally reliable nature of the diazotization-cyclization reaction sequence for forming the indazole ring system.
Q2: Why is temperature control so critical during the diazotization step?
A2: Temperature control, typically maintaining the reaction between 0-5 °C, is absolutely essential because the diazonium salt intermediate is thermally unstable.[1] If the temperature rises above this range, the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas and the formation of undesired phenolic by-products, which will significantly lower the yield of the target indazole.[1]
Q3: My reaction mixture turned a dark brown or black color during the addition of sodium nitrite. What is the likely cause?
A3: A dark coloration often indicates the decomposition of the diazonium salt or the occurrence of unwanted side reactions.[1] This is typically caused by two main factors: the reaction temperature exceeding the optimal 0-5 °C range, or insufficient acidity, which can lead to azo coupling reactions between the newly formed diazonium salt and the unreacted starting aniline.[1]
Q4: What is the purpose of using a strong acid like hydrochloric acid (HCl) in this reaction?
A4: A strong mineral acid serves two primary functions in this synthesis. First, it reacts with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO+), in situ. Second, it ensures that the starting primary amine is fully protonated, which prevents it from acting as a nucleophile and coupling with the diazonium salt, a common side reaction that forms a diazoamino compound.[1]
Q5: How can I confirm the successful formation of the diazonium salt before proceeding with the cyclization?
A5: A simple and effective way to test for the presence of the diazonium salt is to add a small aliquot of the reaction mixture to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye, typically red or orange, indicates that the diazotization has been successful.[1]
Experimental Protocols
Synthesis of this compound via Diazotization and Cyclization
This protocol describes a general laboratory-scale procedure for the synthesis of this compound from 4-Chloro-2-methyl-5-nitroaniline.
Materials and Reagents:
-
4-Chloro-2-methyl-5-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Suitable solvent for recrystallization (e.g., Ethanol or an Ethanol/Water mixture)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolution of the Aniline: In a well-ventilated fume hood, charge the three-neck round-bottom flask with 4-Chloro-2-methyl-5-nitroaniline and concentrated hydrochloric acid. Stir the mixture to ensure complete dissolution of the aniline. Gentle warming may be applied if necessary, but the solution must be cooled back down before proceeding.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the addition of the sodium nitrite solution.
-
Preparation of Nitrite Solution: Prepare a solution of sodium nitrite in deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of the aniline hydrochloride. Monitor the temperature closely and ensure it does not exceed 5 °C. The addition should be slow to control the exothermic reaction.[1]
-
Reaction Completion and Cyclization: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure the diazotization is complete. The cyclization to the indazole often proceeds spontaneously under these acidic conditions.
-
Quenching and Isolation: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. The this compound product should precipitate as a solid.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water until the filtrate is neutral to pH paper.
-
Drying and Purification: Dry the crude product, preferably in a vacuum oven at a low temperature. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Starting Material | 4-Chloro-2-methyl-5-nitroaniline | Ensure high purity of the starting material. |
| Acid | Concentrated Hydrochloric Acid (HCl) | A sufficient excess is needed to ensure full protonation of the aniline. |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Use a freshly prepared aqueous solution. |
| Reaction Temperature | 0-5 °C | Critical for the stability of the diazonium salt intermediate.[1] |
| Reaction Time | 30-60 minutes post-addition | Monitor by TLC or the 2-naphthol test for completion. |
| Work-up | Quenching on ice | Promotes precipitation of the product. |
| Purification | Recrystallization (e.g., from Ethanol) | To remove impurities and obtain a pure product. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature was too high, leading to diazonium salt decomposition.[1]2. Insufficient acid, resulting in incomplete diazotization or side reactions.[1]3. Incomplete dissolution of the starting aniline. | 1. Strictly maintain the reaction temperature at 0-5 °C using an ice-salt bath.2. Ensure a sufficient excess of strong mineral acid is used.3. Ensure the aniline is fully dissolved in the acid before adding the nitrite solution. |
| Reaction Mixture Turns Dark/Oily | 1. Decomposition of the diazonium salt due to elevated temperature.2. Azo coupling side reaction between the diazonium salt and unreacted aniline.[1] | 1. Immediately check and lower the reaction temperature. Ensure slow, dropwise addition of the sodium nitrite.2. Increase the concentration of the acid to ensure full protonation of the starting amine. |
| Solid Precipitates Out of Solution During Nitrite Addition | 1. The hydrochloride salt of the aniline is not fully soluble in the acid.2. The diazonium salt itself is precipitating. | 1. Ensure sufficient acid is used to form the soluble salt of the amine. Gentle warming followed by re-cooling may help, but ensure the solution is at 0-5 °C before adding nitrite.2. This can be normal if the diazonium salt has low solubility. Proceed with the reaction, ensuring the mixture is well-stirred to maintain a homogenous suspension. |
| Foaming or Excessive Gas Evolution | 1. Nitrogen gas (N₂) evolution due to rapid decomposition of the diazonium salt. | 1. Immediately check and lower the reaction temperature. This is a critical safety concern.2. Add the sodium nitrite solution at a much slower rate. |
Mandatory Visualizations
References
preventing unwanted isomer formation in indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity and preventing the formation of unwanted isomers during the synthesis of indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of N1 and N2 isomers during indazole synthesis?
A1: The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential for annular tautomerism where a proton can reside on either nitrogen.[1] This results in two tautomeric forms: the 1H-indazole and the 2H-indazole.[2] The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3] Direct alkylation or acylation of the indazole scaffold often yields a mixture of N1- and N2-substituted products, making regioselectivity a significant challenge.[1] The key factors influencing the ratio of these isomers include:
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Steric and Electronic Effects: The size and electronic properties of substituents on the indazole ring are critical. Bulky groups at the C3 position can hinder reaction at the N2 position, thus favoring N1 substitution.[4] Conversely, electron-withdrawing groups (such as -NO₂ or -CO₂Me) at the C7 position can direct alkylation to the N2 position with high selectivity.[1][4][5]
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Reaction Conditions: The choice of base and solvent plays a crucial role. For example, sodium hydride (NaH) in tetrahydrofuran (THF) is widely reported to favor N1-alkylation.[1][5][6] In contrast, acidic conditions can promote N2-alkylation.[1][7]
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Nature of the Electrophile: The alkylating or acylating agent used can also influence the isomeric outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1][8]
Q2: I am observing a significant amount of the undesired 1H-indazole isomer in my 2H-indazole synthesis. How can I minimize this?
A2: The formation of the thermodynamically more stable 1H-indazole isomer is a common issue when targeting the 2H-indazole. To minimize the formation of the 1H-isomer, consider the following strategies:
-
Control Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for the isomerization of the kinetically favored 2H-product to the more stable 1H-product.[9] Performing the reaction at lower temperatures (e.g., 0 °C or room temperature) can help to favor the kinetic 2H-product.[9]
-
Optimize Reaction Time: Extended reaction times can allow for the gradual isomerization of the desired 2H-indazole to the 1H-isomer.[9] Monitoring the reaction progress and stopping it once the starting material is consumed can prevent this.
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Utilize Specific Synthetic Routes: Certain synthetic methods are inherently designed to produce 2H-indazoles. The Davis-Beirut reaction is a notable example of a method that yields 2H-indazoles.[10][11] Similarly, a one-pot Cadogan reductive cyclization has been shown to be effective for the regioselective synthesis of 2H-indazoles.[1][12]
Q3: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?
A3: Achieving high selectivity for the N1-substituted indazole often involves leveraging conditions that favor the thermodynamically more stable product. Here are some effective strategies:
-
Strategic Choice of Base and Solvent: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[4][5][6] In contrast, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can lead to roughly equal amounts of both isomers.[9]
-
Introduce a Bulky Substituent: If the synthesis allows, introducing a bulky substituent at the C3 position of the indazole ring can sterically hinder the N2-position, thereby promoting alkylation at N1.[4]
-
Thermodynamic Equilibration: N1-substituted indazoles can be obtained through thermodynamic equilibration, for instance, by using β-halo ester electrophiles in DMF.[3]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
-
Potential Cause: Suboptimal reaction temperature.
-
Troubleshooting Suggestion: Temperature can significantly impact the reaction rate and byproduct formation. For instance, while Cadogan-type reactions often require high temperatures, excessive heat can lead to decomposition.[9] It is crucial to optimize the temperature for your specific reaction.
-
Potential Cause: Presence of water.
-
Troubleshooting Suggestion: In some reactions, such as those involving the formation of arylhydrazones, water produced during the reaction can lead to the formation of impurities.[9] The addition of 4 Å molecular sieves can help to remove water and improve the reaction outcome.[9]
Issue 2: Formation of an Undesired Isomer
-
Scenario: Predominant formation of the N1-isomer when the N2-isomer is desired.
-
Troubleshooting Suggestion: To favor the kinetically preferred N2-product, you may need to alter the electronic properties of your substrate or change the reaction conditions to prevent thermodynamic equilibration.[1]
-
Scenario: A nearly equal mixture of N1 and N2 isomers is obtained.
-
Troubleshooting Suggestion: To enhance selectivity for the N1-isomer, it is recommended to use conditions that favor thermodynamic control.
Quantitative Data Summary
The regioselectivity of indazole alkylation is highly dependent on the reaction conditions. The following tables summarize the observed isomer ratios under different experimental setups.
Table 1: Influence of Base and Solvent on N-Alkylation of Indazole
| Indazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference(s) |
| Unsubstituted | Alkyl Bromide | NaH | THF | >99:1 (for many C3-substituted indazoles) | [5] |
| Unsubstituted | Alkyl Halide | K₂CO₃ | DMF | ~1:1 | [9] |
| C7-NO₂ or C7-CO₂Me | Alkyl Bromide | NaH | THF | Highly N2 selective (≥ 96%) | [5] |
Table 2: Regioselectivity of Different Synthetic Methods
| Method | Product Favored | Typical Conditions | Notes | Reference(s) |
| NaH/THF Alkylation | N1 | NaH, THF | Generally provides high N1 selectivity. | [4][5] |
| Mitsunobu Reaction | N2 | PPh₃, DIAD/DEAD, THF | Can show a strong preference for the N2 isomer. | [5][13] |
| Acid-Catalyzed Alkylation | N2 | TfOH, Diazo compound, DCM | Effective for selective N2-alkylation. | [13][14] |
| Davis-Beirut Reaction | 2H-Indazoles | Base (e.g., NaOH, KOH) | A classic method for synthesizing 2H-indazoles. | [10][11] |
| Cadogan Reductive Cyclization | 2H-Indazoles | Tri-n-butylphosphine, i-PrOH | A mild, one-pot synthesis. | [1][12] |
Experimental Protocols
Protocol 1: N1-Selective Alkylation using NaH/THF
This protocol is optimized for achieving high regioselectivity for the N1 position.[1][4]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.1-1.2 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N2-Selective Alkylation using Triflic Acid
This method is suitable for the selective synthesis of N2-alkylated indazoles.[13]
-
Preparation: To a solution of the 1H-indazole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 eq).
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography.
Protocol 3: One-Pot Cadogan Reductive Cyclization for 2H-Indazoles
This protocol describes a mild and efficient one-pot synthesis of 2H-indazoles.[1][12]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Purification: Upon completion, purify the crude product directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizations
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Factors influencing the N1 vs. N2 alkylation outcome.
Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 6-Chloro-4-nitro-1H-indazole and Other Nitroindazoles for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, nitroindazole scaffolds have emerged as a versatile class of compounds with a broad spectrum of biological activities. This guide presents a comparative analysis of 6-Chloro-4-nitro-1H-indazole against other key nitroindazole isomers, offering insights into their physicochemical properties, biological performance, and potential mechanisms of action. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Physicochemical Properties: A Comparative Overview
The position of the nitro group and other substituents on the indazole ring significantly influences the physicochemical properties of these molecules, which in turn affects their pharmacokinetic and pharmacodynamic profiles. A summary of key computed and experimental properties for this compound and other parent nitroindazoles is presented below.
| Property | This compound | 4-Nitro-1H-indazole | 5-Nitro-1H-indazole | 6-Nitro-1H-indazole | 7-Nitro-1H-indazole |
| Molecular Formula | C₇H₄ClN₃O₂[1][2] | C₇H₅N₃O₂ | C₇H₅N₃O₂ | C₇H₅N₃O₂ | C₇H₅N₃O₂ |
| Molecular Weight | 197.58 g/mol [1][2] | 163.13 g/mol | 163.13 g/mol | 163.13 g/mol | 163.13 g/mol |
| XLogP3 | 2[2] | ~2.1 | ~1.9 | ~1.9 | ~1.9 |
| Hydrogen Bond Donor Count | 1[2] | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3[2] | 3 | 3 | 3 | 3 |
| Melting Point (°C) | Not available | 204-206 | 208-209 | 180-182 | Not available |
Biological Activity: A Head-to-Head Comparison
While direct comparative biological activity data for this compound is limited in the public domain, valuable insights can be drawn from studies on its derivatives and other nitroindazole isomers. The available data highlights the potential of this class of compounds in oncology and infectious diseases.
Antiparasitic Activity
Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against various Leishmania species. The introduction of a chlorine atom at the 3-position appears to be a key determinant for antileishmanial efficacy.
| Compound | Target Species | IC₅₀ (µM) |
| Derivative of 3-chloro-6-nitro-1H-indazole (Compound 5) | L. infantum | 4 |
| Derivative of 3-chloro-6-nitro-1H-indazole (Compound 4) | L. infantum | 5.53 |
| Derivative of 3-chloro-6-nitro-1H-indazole (Compound 11) | L. infantum | 6 |
| Derivative of 3-chloro-6-nitro-1H-indazole (Compound 13) | L. major | 38 |
| Derivative of 3-chloro-6-nitro-1H-indazole (Compound 11) | L. tropica | 76 |
Data sourced from a study on novel 3-chloro-6-nitro-1H-indazole derivatives.[3][4]
Anticancer Activity
Various derivatives of 6-nitroindazole have demonstrated significant antiproliferative activity against a range of cancer cell lines. The data suggests that the 6-nitroindazole scaffold is a promising starting point for the development of novel anticancer agents.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 |
| Indazole-pyrimidine hybrid (4f) | MCF-7 (Breast) | 1.629 |
| Indazole-pyrimidine hybrid (4i) | MCF-7 (Breast) | 1.841 |
| Indazole-pyrimidine hybrid (4i) | A549 (Lung) | 2.305 |
| Indazole-pyrimidine hybrid (4a) | A549 (Lung) | 3.304 |
| Indazole-pyrimidine hybrid (4i) | Caco2 (Colon) | 4.990 |
| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 |
IC₅₀ values for indazole-pyrimidine hybrids are compared to Doxorubicin (IC₅₀ values of 8.029 μM for MCF-7, 7.35 μM for A549, and 11.29 μM for Caco2).[3]
Mechanism of Action: The Role of Bioreductive Activation
A key mechanism of action for many nitro-heterocyclic compounds, particularly in the context of cancer therapy and infectious diseases, is their bioreductive activation under hypoxic conditions. This process is crucial for their selective toxicity towards cancer cells in the poorly oxygenated tumor microenvironment and certain anaerobic microorganisms.
Caption: Bioreductive activation of nitroindazoles under hypoxic conditions.
Under low oxygen conditions, intracellular nitroreductases can reduce the nitro group of the indazole to a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound, limiting its toxicity in normal, well-oxygenated tissues. However, in hypoxic environments, the nitro radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can form covalent adducts with cellular macromolecules, such as DNA and proteins, leading to cellular damage and ultimately, cell death.
Potential Modulation of Cellular Signaling Pathways
Indazole derivatives have been reported to inhibit various protein kinases, suggesting their potential to modulate key cellular signaling pathways involved in cell proliferation, survival, and differentiation. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indazole derivatives.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections detail representative experimental protocols for the synthesis of nitroindazoles and the evaluation of their biological activity.
Synthesis of Nitroindazoles
A common method for the synthesis of nitroindazoles involves the diazotization of a corresponding nitro-o-toluidine derivative, followed by cyclization.
Caption: General workflow for the synthesis of nitroindazoles.
Representative Protocol for the Synthesis of 4-Nitro-1H-indazole: [5]
-
Reaction Setup: A solution of 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid is prepared in a reaction vessel equipped with an overhead stirrer and cooled to 0°C.
-
Diazotization: An aqueous solution of sodium nitrite (20 g, 0.29 mol, in 50 mL of water) is added at once to the cooled aniline solution with vigorous stirring. An immediate precipitate is typically observed.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up: The precipitate is collected by filtration. The filtrate is concentrated under vacuum. The resulting solid is suspended in water, filtered again, and dried to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the metabolic activity of cells and, by extension, their viability and proliferation.
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Representative Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound and other nitroindazoles). Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (typically 48 to 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Conclusion
This comparative guide provides a foundational overview of this compound in the context of other biologically active nitroindazoles. While direct experimental data for this compound remains scarce, the available information on structurally related compounds suggests its potential as a valuable scaffold in drug discovery, particularly in the development of antiparasitic and anticancer agents. The provided experimental protocols and pathway diagrams offer a practical framework for researchers to further investigate the therapeutic potential of this and other nitroindazole derivatives. Future studies focusing on the direct biological evaluation of this compound are warranted to fully elucidate its pharmacological profile and establish a more definitive comparative analysis.
References
- 1. This compound | C7H4ClN3O2 | CID 24728128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 6-Chloro-4-nitro-1H-indazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the biological activity of 6-Chloro-4-nitro-1H-indazole derivatives. Through objective comparisons with alternative indazole compounds and supported by experimental data, this document illuminates the therapeutic promise of this chemical scaffold.
The indazole core is a significant pharmacophore in medicinal chemistry, forming the basis for numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of 1H-indazole, particularly those with nitro and chloro substitutions, have demonstrated considerable potential as anticancer and antiparasitic agents.[3][4][5] This guide focuses on the biological validation of this compound derivatives, presenting a comparative analysis of their cytotoxic and antileishmanial activities against other relevant indazole analogues.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro efficacy of various indazole derivatives, providing a clear benchmark for their performance against different cell lines and Leishmania species. The data is presented as IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the biological activity.
Table 1: Antiproliferative Activity of Indazole Derivatives Against Cancer Cell Lines
| Compound ID | Derivative Class | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 11a, 11b, 12a, 12b | 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | NCI-H460 | Lung Carcinoma | 5–15 | [3][6] |
| 6o | 1H-indazole-3-amine | K562 | Chronic Myeloid Leukemia | 5.15 | [7] |
| 5k | 1H-indazole-3-amine | Hep-G2 | Hepatoma | 3.32 | [8] |
| 7j, 7k, 7o | 5-Ethylsulfonyl-indazole-3-carbohydrazide | MCF-7 | Breast Cancer | 0.027, 0.025, 0.030 | [9] |
| Indazole Amide (Cmpd 2f) | Indazole Amide | 4T1 | Breast Cancer | 0.23–1.15 | [1] |
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
| Compound ID | Target Species | IC₅₀ (µM) | Reference |
| 4 | L. infantum | 5.53 | [10] |
| 5 | L. infantum | 4 | [10] |
| 11 | L. infantum | 6 | [10] |
| 11 | L. tropica | 76 | [10] |
| 13 | L. major | 38 | [10] |
| 13 | L. tropica | 186 | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. The following protocols are representative of the key experiments used to assess the biological activity of indazole derivatives.
In Vitro Antiproliferative MTT Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][11][12][13]
Materials and Reagents:
-
This compound derivatives or other test compounds
-
Dimethyl sulfoxide (DMSO, cell culture grade)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[11]
-
Phosphate-Buffered Saline (PBS), sterile[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10⁴ cells/mL and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.[1]
-
MTT Addition: Following the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[1] During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[12][13]
-
Formazan Solubilization: The formazan crystals are dissolved by adding 150 µL of DMSO to each well.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.[1][12]
-
IC₅₀ Calculation: The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the absorbance readings.[1]
Western Blot Analysis for Apoptosis Markers
Western blotting is a powerful technique used to detect and quantify specific proteins involved in cellular pathways, such as apoptosis.[14][15] This method can confirm if the cytotoxic effects of the indazole derivatives are due to the induction of programmed cell death.
Materials and Reagents:
-
Treated and untreated cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors[15]
-
Laemmli sample buffer[15]
-
Polyacrylamide gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)[15]
-
HRP-conjugated secondary antibodies[15]
-
Enhanced Chemiluminescence (ECL) substrate[15]
Procedure:
-
Cell Lysis and Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer to extract total protein.[15]
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Protein samples are denatured with Laemmli buffer and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest, followed by incubation with an appropriate HRP-conjugated secondary antibody.[15]
-
Detection and Analysis: The protein bands are visualized using an ECL substrate and an imaging system.[15] The intensity of the bands is quantified using densitometry software, and the expression of target proteins is normalized to a loading control (e.g., β-actin or GAPDH).[15] An increase in pro-apoptotic markers (e.g., Bax, cleaved caspase-3) and a decrease in anti-apoptotic markers (e.g., Bcl-2) would indicate the induction of apoptosis.[14]
Visualizing the Mechanisms of Action
To better understand the experimental processes and the potential biological pathways affected by this compound derivatives, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
Comparative Efficacy of Indazole-Based Inhibitors Targeting Leishmania Trypanothione Reductase
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 6-Chloro-4-nitro-1H-indazole-based inhibitors and their close analogs, with a primary focus on their potential as antileishmanial agents. Experimental data from in-vitro studies are presented to offer a clear performance benchmark against alternative inhibitors. This document is intended to aid researchers in the fields of medicinal chemistry and parasitology in the development of novel therapeutics for leishmaniasis.
While direct efficacy data for this compound-based inhibitors is limited in publicly available literature, this guide focuses on the extensively studied and closely related 3-chloro-6-nitro-1H-indazole derivatives. These compounds have demonstrated significant activity against Leishmania species, with molecular docking studies suggesting Trypanothione Reductase (TryR) as a key molecular target.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in-vitro efficacy of various indazole derivatives and alternative compounds against Leishmania species and their target enzyme, Trypanothione Reductase.
Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives
| Compound ID | Target Species | IC50 (µM) | Reference |
| 4 | L. infantum | 5.53 | [1] |
| 5 | L. infantum | 4 | [1] |
| 7 | L. infantum | 117 | [1] |
| 10 | L. infantum | 62 | [1] |
| 11 | L. infantum | 6 | [1] |
| 11 | L. tropica | 76 | [1] |
| 12 | L. infantum | 36.33 | [1] |
| 13 | L. infantum | 110 | [1] |
| 13 | L. major | 38 | [1] |
| 13 | L. tropica | 186 | [1] |
Table 2: Efficacy of Alternative Trypanothione Reductase Inhibitors
| Inhibitor | Target Enzyme | IC50/Ki | Reference |
| Mepacrine | T. cruzi TryR | Ki = 6 µM | [2] |
| Prochlorperazine | T. brucei TryR | IC50 = 1.9 µM | [2] |
| Aurin Tricarboxylic Acid | T. brucei TryR | IC50 = 0.5 µM | [2] |
| Compound 2b (aminopropanone derivative) | L. infantum TryR | IC50 = 65.0 µM | [3][4] |
| Indazole derivative 4 | T. brucei TryS | IC50 = 140.0 nM | [5] |
| Paullone derivative 2 | L. infantum TryS | IC50 = 150.0 nM | [5] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the inhibitor's mechanism of action and the methods used for their evaluation, the following diagrams are provided.
Caption: The Trypanothione redox pathway in Leishmania, the target of indazole-based inhibitors.
Caption: A generalized workflow for the in-vitro MTT assay to determine antileishmanial activity.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of these antileishmanial compounds.
In-vitro Antileishmanial Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation. In the context of antileishmanial drug screening, it determines the ability of a compound to inhibit the growth of Leishmania promastigotes.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., M199)
-
Test compounds and reference drug (e.g., Glucantime)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Leishmania promastigotes are seeded into 96-well plates at a density of approximately 10^6 cells/mL in complete culture medium.
-
Compound Addition: The test compounds and a reference drug are added to the wells in a series of dilutions. Control wells containing untreated parasites and solvent controls are also included.
-
Incubation: The plates are incubated for 72 hours at the appropriate temperature for Leishmania culture (e.g., 25°C).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of inhibition is calculated relative to the untreated control. The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the compound concentration.
Trypanothione Reductase (TryR) Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit the activity of Trypanothione Reductase. The assay monitors the NADPH-dependent reduction of trypanothione disulfide (TS2).[6]
Materials:
-
Recombinant Leishmania infantum Trypanothione Reductase (LiTR)
-
NADPH
-
Trypanothione disulfide (TS2)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 40 mM NaCl
-
Test inhibitors
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette or microplate well containing the assay buffer, LiTR (e.g., 50 nM), and TS2 (e.g., 150 µM).
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: The reaction is initiated by the addition of NADPH (e.g., 100 µM).
-
Monitoring the Reaction: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rates of the inhibited reactions to the uninhibited control. The IC50 value is then calculated from a dose-response curve.[6]
Conclusion
The available data strongly suggest that indazole-based scaffolds, particularly 3-chloro-6-nitro-1H-indazole derivatives, represent a promising starting point for the development of novel antileishmanial drugs. Their mechanism of action is likely tied to the inhibition of the essential parasite enzyme, Trypanothione Reductase. Further investigation into the structure-activity relationship of this compound and related analogs is warranted to optimize their potency and selectivity, paving the way for new and effective treatments for leishmaniasis.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Tricyclic Inhibitors of Trypanothione Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
In Vitro Efficacy of Novel 6-Chloro-4-nitro-1H-indazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro evaluation of novel 6-chloro-4-nitro-1H-indazole compounds, comparing their performance against other indazole derivatives and standard chemotherapeutic agents. The following sections present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and development in oncology.
Quantitative Performance Comparison
The anti-proliferative activity of various indazole derivatives and standard cytotoxic drugs has been assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: In Vitro Anti-proliferative Activity (IC50 in µM) of 6-Nitro-1H-indazole Derivatives and Comparators
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) | HepG2 (Liver) | Additional Cell Lines | Reference |
| 6-Nitro-indazole Derivatives | ||||||
| 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | - | 5-15 | - | - | NCI-H460 | [1] |
| Other Indazole Derivatives | ||||||
| Indazol-Pyrimidine 4f | 1.629 | - | - | - | [2] | |
| Indazol-Pyrimidine 4i | 1.841 | 2.305 | - | - | Caco2 (Colon): 4.990 | [2] |
| Indazol-Pyrimidine 4a | 2.958 | 3.304 | - | - | [2] | |
| 1H-indazole-3-amine Derivative (6o) | - | >40 | 5.15 | >40 | PC-3 (Prostate): >40 | [3] |
| Indazole Amide Derivative (2f) | 0.34 | - | - | 0.80 | 4T1 (Breast): 0.23–1.15 | [4][5] |
| Standard Chemotherapeutic Agents | ||||||
| Doxorubicin | 2.50 - 8.029 | 5.05 - >20 | 6.94 | 12.18 | [2][6][7][8] | |
| Targeted Kinase Inhibitors | ||||||
| Pazopanib | - | 4-6 | - | - | 786-O (Renal): ~20, HCT-116 (Colorectal): >10 | [9][10] |
| Axitinib | - | - | - | - | A-498 (Renal): 13.6, Caki-2 (Renal): 36, MGG8 (Glioblastoma): 0.06 | [11][12][13] |
Note: IC50 values can vary between studies due to different experimental conditions such as incubation time and cell density.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays cited in the evaluation of indazole compounds.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol for at least 30 minutes on ice.
-
Washing: Wash the fixed cells twice with PBS.
-
RNAse Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA and prevent its staining by PI.
-
PI Staining: Add propidium iodide solution (50 µg/mL) to the cells.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Gate out doublets and clumps and collect data on a linear scale. Analyze the resulting DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
-
Cell Treatment: Induce apoptosis in cells using the desired method.
-
Cell Harvesting and Washing: Collect cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathway components.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by indazole compounds and a general workflow for their in vitro evaluation.
Caption: Experimental workflow for in vitro evaluation.
Caption: PI3K/AKT/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
Comparative Analysis of 6-Chloro-4-nitro-1H-indazole Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The introduction of specific substituents, such as a chloro group at the 6-position and a nitro group at the 4-position, can significantly modulate the pharmacological properties of the indazole core. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Chloro-4-nitro-1H-indazole analogs and related nitro-indazole derivatives, offering insights supported by experimental data to inform the rational design of novel therapeutic agents.
Due to the limited availability of systematic SAR studies focusing exclusively on the this compound scaffold, this guide draws comparisons from closely related analogs, particularly 3-chloro-6-nitro-1H-indazole and other 6-nitro-1H-indazole derivatives. The presented data highlights the influence of various substituents on the antiproliferative and antileishmanial activities of these compounds.
Quantitative Data Summary
The following tables summarize the biological activities of various nitro-indazole derivatives, providing a basis for understanding their structure-activity relationships.
Table 1: Antiproliferative Activity of 6-Nitro-1H-indazole Analogs
| Compound ID | R Group | Cell Line | IC50 (µM) |
| 1a | H | NCI-H460 (Lung Carcinoma) | 5-15 |
| 1b | 3,4,5-trimethoxyphenyl | NCI-H460 (Lung Carcinoma) | 5-15 |
| 1c | 4-methoxyphenyl | NCI-H460 (Lung Carcinoma) | 5-15 |
| 1d | 3-fluoro-4-methoxyphenyl | NCI-H460 (Lung Carcinoma) | 5-15 |
Data compiled from studies on 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives.
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [1]
| Compound ID | Target Species | IC50 (µM) |
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4 |
| 7 | L. infantum | 117 |
| 10 | L. infantum | 62 |
| 11 | L. infantum | 6 |
| 11 | L. tropica | 76 |
| 12 | L. infantum | 36.33 |
| 13 | L. infantum | 110 |
| 13 | L. major | 38 |
| 13 | L. tropica | 186 |
Structure-Activity Relationship (SAR) Insights
The compiled data from related nitro-indazole analogs suggests several key SAR trends:
-
Importance of the Nitro Group: The presence of a nitro group on the indazole ring is a recurrent feature in compounds exhibiting significant antiproliferative and antileishmanial activities. Specifically, the 6-nitro substitution appears to be a key contributor to the cytotoxic effects of these compounds.[2]
-
Influence of Substitution at Position 3: The introduction of a chloro group at the 3-position of the 6-nitroindazole core has been shown to be important for antileishmanial activity.[1] Further modifications at this position with different heterocyclic rings, such as triazoles, have demonstrated potent inhibitory effects against various Leishmania species.[1]
-
Impact of Aryl Substituents: In the case of antiproliferative 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, the nature of the aryl substituent at the 3-position influences their potency, with various substituted phenyl rings leading to IC50 values in the low micromolar range against lung carcinoma cells.
Postulated Signaling Pathway: PI3K/Akt/mTOR
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4][5][6][7] Several studies have implicated this pathway as a target for indazole-based inhibitors. It is plausible that this compound analogs exert their antiproliferative effects through the modulation of this critical signaling cascade.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following are representative protocols for the synthesis and biological evaluation of nitro-indazole derivatives.
Protocol 1: Synthesis of 1-(2-Chloroethyl)-6-nitro-1H-indazole[8]
Materials:
-
6-Nitro-1H-indazole
-
1-Bromo-2-chloroethane
-
Ethanol
-
Chloroform (CHCl₃)
-
Methanol (CH₃OH)
-
Acetone
-
Silica gel for column chromatography
-
TLC plates (silica gel-G coated)
Procedure:
-
Dissolve 6-Nitro-1H-indazole (0.308 mole) and 1-bromo-2-chloroethane (0.308 mole) in 100 mL of ethanol.
-
Stir the reaction mixture on a magnetic stirrer for approximately 6.5 hours at room temperature.
-
Monitor the completion of the reaction using TLC.
-
Upon completion, filter the reaction mixture.
-
Purify the crude product by column chromatography on silica gel using a CHCl₃:CH₃OH (8:2 v/v) solvent system as the eluent.
-
Collect the fractions containing the desired product and dry under vacuum.
-
Recrystallize the purified product from acetone at room temperature to yield 1-(2-chloroethyl)-6-nitro-1H-indazole.
Protocol 2: MTT Assay for Antiproliferative Activity[9]
Materials:
-
Human cancer cell line (e.g., NCI-H460)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
96-well plates
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Protocol 3: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
Materials:
-
Purified target kinase (e.g., PI3K, Akt, or mTOR)
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, prepare a reaction mixture containing the kinase, substrate, and various concentrations of the test compound in kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.
Experimental and Drug Discovery Workflow
The following diagram illustrates a general workflow for the discovery and evaluation of novel this compound analogs as potential therapeutic agents.
Caption: General workflow for the discovery and development of this compound analogs.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Differentiating 6-Chloro-4-nitro-1H-indazole from its Isomers
For researchers, scientists, and drug development professionals, the precise structural characterization of chemical compounds is paramount. In the realm of heterocyclic chemistry, substituted indazoles are a critical class of molecules with diverse applications in medicinal chemistry. This guide provides a detailed spectroscopic comparison of 6-Chloro-4-nitro-1H-indazole with its key positional isomers, offering a valuable resource for unambiguous identification and quality control.
This comparison guide delves into the nuanced differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound and its isomers, including 3-chloro-6-nitro-1H-indazole and 6-chloro-5-nitro-1H-indazole. While full spectral data for all isomers is not uniformly available in the public domain, this guide compiles available experimental data and predictive insights to facilitate their differentiation.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound and its isomers. The distinct substitution patterns on the indazole ring give rise to unique electronic environments for the protons and carbons, resulting in characteristic shifts and fragmentation patterns.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ) [ppm] and Coupling Constants (J) [Hz] |
| This compound | DMSO-d₆ (Predicted) | H3: ~8.3 (s), H5: ~7.9 (d), H7: ~7.6 (d) |
| 3-Chloro-6-nitro-1H-indazole | DMSO-d₆ | 14.01 (s, 1H, NH), 8.50 (m, 1H), 8.02 (m, 1H), 7.93 (m, 1H)[1] |
| 6-Chloro-5-nitro-1H-indazole | - | Data not publicly available, but spectra are listed by commercial suppliers.[2][3] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ) [ppm] |
| This compound | - | Data not publicly available, but spectra are listed by commercial suppliers.[4] |
| 3-Chloro-6-nitro-1H-indazole | - | Spectral data available on SpectraBase.[5] |
| 6-Chloro-5-nitro-1H-indazole | - | Data not publicly available, but spectra are listed by commercial suppliers.[2][3] |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound | ESI/EI | ~198 |
| 3-Chloro-6-nitro-1H-indazole | DCI/NH₃ | 197[1] |
| 6-Chloro-5-nitro-1H-indazole | - | Data not publicly available, but spectra are listed by commercial suppliers.[2][3] |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | Expected: ~3100-3000 (N-H stretch), ~1550 & ~1350 (NO₂ stretch), ~800-700 (C-Cl stretch) |
| 3-Chloro-6-nitro-1H-indazole | Data not publicly available. |
| 6-Chloro-5-nitro-1H-indazole | Data not publicly available, but spectra are listed by commercial suppliers.[2][3] |
Experimental Workflows and Logical Relationships
The unambiguous identification of these isomers relies on a systematic workflow that integrates synthesis, purification, and spectroscopic analysis. The following diagram illustrates a general workflow for the characterization of chloro-nitro-1H-indazole isomers.
Caption: A generalized workflow for the synthesis, separation, and characterization of chloro-nitro-1H-indazole isomers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid indazole isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
-
A standard one-dimensional ¹H spectrum is acquired with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans typically ranges from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C spectrum is acquired to obtain singlets for all carbon signals.
-
Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation. This "hard" ionization technique is useful for structural elucidation based on the fragmentation pattern.
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a charged capillary, creating charged droplets. The solvent evaporates, leaving charged molecular ions. This is a "soft" ionization technique that often keeps the molecular ion intact.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
References
- 1. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-CHLORO-5-NITRO-1H-INDAZOLE(101420-98-8) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(885519-50-6) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
Assessing the Kinase Selectivity of Indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a wide array of protein kinases. This structural motif is central to the design of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. While specific kinase profiling data for 6-Chloro-4-nitro-1H-indazole derivatives are not extensively available in the public domain, this guide provides a comparative framework for assessing kinase selectivity using structurally related and well-characterized indazole-based inhibitors.
This guide will use the multi-kinase inhibitor Axitinib and the Polo-like kinase 4 (PLK4) inhibitor C05 as representative examples to illustrate the principles of kinase selectivity profiling. Both compounds feature the indazole core and have publicly available inhibition data, offering a valuable reference for researchers working on novel indazole derivatives.
Data Presentation: Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. Kinome-wide screening is often employed to assess the interaction of a compound with a broad panel of kinases. The data below summarizes the kinase inhibition profiles of the indazole-based PLK4 inhibitor, C05, and the multi-kinase inhibitor, Axitinib.
| Kinase Target | C05 (% Inhibition at 0.5 µM)[1] | Axitinib (IC50 in nM)[1] |
| Polo-like Kinases | ||
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| Cell Cycle Kinases | ||
| CDK2/cyclin A | 25.78% | - |
| CDK4/cyclin D3 | 10.23% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| CHK1 | 18.67% | - |
| Receptor Tyrosine Kinases | ||
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM. A higher percentage indicates greater inhibition.[1] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency.[1]
The data illustrates that C05 exhibits significant selectivity for PLK4 over other Polo-like kinases and key cell cycle kinases.[1] In contrast, Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, in addition to its activity against PLK4.[1]
Experimental Protocols
The determination of kinase inhibition potency and selectivity is crucial for the characterization of novel compounds. Below are outlines of standard experimental protocols used to generate kinase inhibition data.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
-
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
-
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A "no inhibitor" control with DMSO only should also be prepared.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Visualizations
To better understand the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Simplified VEGFR signaling pathway and its inhibition by Axitinib.
References
Comparative Docking Analysis of Substituted Indazole Ligands: A Guide for Drug Discovery Professionals
Introduction: The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including oncology and infectious diseases.[1] The introduction of various substituents, such as chloro and nitro groups, onto the indazole ring can significantly modulate the binding affinity and selectivity of these ligands for their biological targets. This guide provides a comparative overview of molecular docking studies on substituted indazole derivatives, with a particular focus on the available data for chloro- and nitro-substituted analogs. The information presented herein is intended for researchers, scientists, and professionals involved in drug development to facilitate informed decisions in the design of novel indazole-based therapeutic agents.
Quantitative Comparison of Docking Performance
The following tables summarize the binding energies of various substituted indazole ligands against their respective protein targets as reported in recent computational studies. Lower binding energy values typically indicate a more favorable binding affinity.
Table 1: Docking Scores of 3-Chloro-6-nitro-1H-indazole Derivatives against Leishmania infantum Trypanothione Reductase (TryR)
| Compound ID | Substitution on Indazole Core | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| 4 | 3-chloro, 6-nitro | Trypanothione Reductase | 2JK6 | -8.52 | [2] |
| 5 | 3-chloro, 6-nitro | Trypanothione Reductase | 2JK6 | -9.02 | [2] |
| 11 | 3-chloro, 6-nitro | Trypanothione Reductase | 2JK6 | -9.23 | [2] |
| 13 | 3-chloro, 6-nitro | Trypanothione Reductase | 2JK6 | -9.15 | [2] |
Table 2: Docking Scores of Indazole Scaffolds against VEGFR-2
| Compound ID | Substitution on Indazole Core | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| SMO | Not Specified | VEGFR-2 | 4AGD | -6.99 | [3] |
| SBS | Not Specified | VEGFR-2 | 4AGD | -6.96 | [3] |
| SOT | Not Specified | VEGFR-2 | 4AGD | -6.88 | [3] |
| SS | Not Specified | VEGFR-2 | 4AG8 | -7.39 | [3] |
| SSA | Not Specified | VEGFR-2 | 4AG8 | -6.71 | [3] |
| SMO | Not Specified | VEGFR-2 | 4AG8 | -6.70 | [3] |
Table 3: Docking Scores of 1-Butyl-1H-indazole-3-carboxamide Derivatives against a Renal Cancer-Related Protein
| Compound ID | Substitution on Indazole Core | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| 8v | 1-butyl, 3-carboxamide | Renal Cancer Protein | 6FEW | -8.52 | [4][5] |
| 8w | 1-butyl, 3-carboxamide | Renal Cancer Protein | 6FEW | -8.49 | [4][5] |
| 8y | 1-butyl, 3-carboxamide | Renal Cancer Protein | 6FEW | -8.47 | [4][5] |
Experimental Protocols for Molecular Docking
The following is a generalized protocol for performing molecular docking studies with indazole-based ligands, synthesized from methodologies reported in the cited literature.
1. Software and Hardware:
-
Docking Software: AutoDock Vina, AutoDock 4.2.6, or similar programs are commonly used.[3][6]
-
Visualization Software: Discovery Studio Visualizer, UCSF Chimera, or PyMOL for analyzing interactions.[3][4]
-
Hardware: A computer with a multi-core processor (e.g., Intel Core i5 or higher) and sufficient RAM (4GB or more) is recommended for reasonable computation times.[3]
2. Protein Preparation:
-
Obtain Protein Structure: The 3D crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Pre-processing: Water molecules, ions, and co-crystallized ligands not relevant to the study are removed from the PDB file.
-
Add Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Kollman charges) are assigned.[2]
3. Ligand Preparation:
-
2D to 3D Conversion: The 2D structures of the indazole-based ligands are drawn using chemical drawing software (e.g., ChemDraw) and then converted to 3D structures.
-
Energy Minimization: The 3D structure of each ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[2]
-
File Format Conversion: The prepared ligand structures are saved in the appropriate file format for the docking software (e.g., PDBQT for AutoDock Vina).
4. Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are set to encompass the binding pocket.
-
Running the Docking Program: The docking simulation is initiated using the prepared protein and ligand files, along with the grid parameters. The software will then explore various conformations and orientations of the ligand within the active site.
-
Output: The docking program generates a set of binding poses for the ligand, ranked by their predicted binding affinities (docking scores).
5. Analysis of Results:
-
Binding Pose Analysis: The predicted binding poses are visualized to analyze the interactions between the ligand and the protein's active site residues.
-
Interaction Analysis: Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified and analyzed to understand the molecular basis of binding.
-
Validation (Optional but Recommended): To validate the docking protocol, the co-crystallized ligand (if available) can be re-docked into the protein's active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose suggests a reliable docking setup.[2]
Visualizing Molecular Pathways and Workflows
Signaling Pathways:
Caption: The VEGFR2 signaling pathway, a common target for indazole-based kinase inhibitors.[7][8][9][10]
Caption: The trypanothione reductase pathway in Leishmania, a target for 3-chloro-6-nitro-1H-indazoles.[11][12][13]
Experimental Workflow:
Caption: A generalized workflow for conducting in silico molecular docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
evaluation of 6-Chloro-4-nitro-1H-indazole in different cancer cell lines
An analysis of the anti-cancer potential of 6-Chloro-4-nitro-1H-indazole and its structural analogs reveals a promising class of compounds for oncological research. While direct experimental data on this compound is limited in the public domain, a review of related nitro- and chloro-substituted indazole derivatives provides significant insights into their efficacy against various cancer cell lines.
This guide offers a comparative overview of the antiproliferative activities of several indazole derivatives, drawing from multiple studies to facilitate an objective assessment of their therapeutic potential. The data presented herein is for structurally related compounds and is intended to provide a valuable reference for researchers, scientists, and professionals in drug development.
Quantitative Antiproliferative Data
The anti-cancer activity of various indazole derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is summarized below. It is important to note that these compounds, while sharing the indazole core, possess different substitution patterns which significantly influence their biological activity.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives | NCI-H460 (Lung Carcinoma) | 5 - 15 | [1] |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k) | Five tested cancer cell lines | 1.84 - 10.28 µg/mL | [2][3] |
| Indazole derivative 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [4] |
| 1H-indazole-3-amine derivative 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [5] |
| 1H-indazole-3-amine derivative 6o | HEK-293 (Normal) | 33.2 | [5] |
| Urea derivative 55a/55b | SMMC-7721, HCT116, A549, HL60 | 0.0083 - 1.43 | [6] |
| Indazole derivative 49 | Not specified | 1.7 | [6] |
| Indazole derivative 50 | Not specified | 0.35 | [6] |
| Indazole derivative 46 | Not specified | 0.64 | [6] |
Experimental Protocols
The following are representative experimental protocols for evaluating the antiproliferative activity of indazole derivatives.
Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indazole derivatives) and a control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the absorbance data.[5]
Visualizing Molecular Mechanisms and Experimental Processes
To better understand the potential mechanisms of action and the experimental approaches used in the evaluation of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the discovery and evaluation of novel anticancer drug candidates, from initial in vitro screening to in vivo validation.
Studies on various indazole derivatives suggest that their anticancer effects may be mediated through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, some derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[4]
Caption: A simplified diagram illustrating a potential mechanism by which some indazole derivatives may induce apoptosis in cancer cells.
Conclusion
The indazole scaffold, particularly with nitro and chloro substitutions, represents a promising area for the development of novel anticancer agents. While direct and comprehensive data for this compound is not yet widely available, the significant antiproliferative activity demonstrated by its structural analogs against a variety of cancer cell lines warrants further investigation into this specific compound. The diverse mechanisms of action observed for related derivatives, including the induction of apoptosis, suggest that this class of molecules holds considerable therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound to fully realize its clinical possibilities.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Functionalized 6-Chloro-4-nitro-1H-indazoles
The 6-chloro-4-nitro-1H-indazole scaffold is a key heterocyclic motif in medicinal chemistry, serving as a foundational structure for the development of various therapeutic agents. The strategic placement of the chloro and nitro groups, along with further functionalization, allows for the modulation of physicochemical and pharmacological properties. This guide provides a comparative analysis of prominent synthetic routes to functionalized 6-chloro-4-nitro-1H-indazoles, offering a detailed examination of reaction pathways, quantitative performance metrics, and experimental protocols to aid researchers in selecting the most suitable methodology for their specific research and development needs.
I. Synthetic Strategies Overview
The synthesis of functionalized 6-chloro-4-nitro-1H-indazoles can be broadly approached through two main strategies, differing in the sequence of introducing the key substituents and forming the indazole ring.
Route A: Indazole Formation Followed by Functionalization
This classical approach involves the initial construction of a substituted indazole core, followed by the sequential introduction of the chloro and nitro groups, and any additional functionalities. A common starting point is the diazotization of a suitably substituted aniline derivative.
Route B: Pre-functionalized Precursor Cyclization
In this strategy, a benzene-based precursor already bearing the required chloro and nitro substituents is cyclized to form the indazole ring. This method can offer advantages in regioselectivity for the core substituents.
Below is a visual representation of these generalized synthetic workflows.
Caption: Generalized workflows for the synthesis of functionalized 6-Chloro-4-nitro-1H-indazoles.
II. Comparative Analysis of Synthetic Routes
The selection of a synthetic route depends on factors such as the availability of starting materials, desired substitution patterns, and overall efficiency. The following tables provide a quantitative comparison of representative methods extrapolated from the literature for the synthesis of the core structure and its subsequent functionalization.
Table 1: Synthesis of the this compound Core
| Route | Key Transformation | Starting Material | Reagents & Conditions | Reported Yield (Analogous) | Reference |
| A | Diazotization & Cyclization | 4-Chloro-2-methyl-6-nitroaniline | 1. Acetic Anhydride, 70-100°C2. Sodium Nitrite | ~60-95% | [1] |
| B | Nitrosation of Indole | 6-Chloroindole | Sodium Nitrite, HCl, H2O, 20°C | ~77% (for 6-nitro derivative) | [2] |
Yields are based on analogous transformations and should be considered estimates for the specific target molecule.
Table 2: C3-Position Functionalization
A common and highly valuable functionalization of the indazole core occurs at the C3 position. The introduction of groups at this position is pivotal for modulating biological activity.
| Functionalization | Substrate | Reagents & Conditions | Product | Yield | Reference |
| Iodination | 1H-Indazole | I2, KOH, DMF, 25°C, 1h | 3-Iodo-1H-indazole | High | [3] |
| Formylation | 6-Nitro-1H-indazole | POCl3, DMF | 3-Formyl-6-nitro-1H-indazole | 92% (for 5-nitro) | [4] |
| 1,3-Dipolar Cycloaddition | 3-Chloro-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole | Azides, CuI | 1,2,3-Triazolylmethyl derivatives | 82-90% | [5] |
| N-Alkylation | 3-Chloro-6-nitroindazole | Allyl bromide, K2CO3, TBAB, THF | 3-Chloro-6-nitro-1-allyl-1H-indazole | Not specified | [6] |
III. Detailed Experimental Protocols
This section provides detailed methodologies for key transformations in the synthesis of functionalized 6-chloro-4-nitro-1H-indazoles.
Protocol 1: Synthesis of 6-Bromo-4-nitro-1H-indazole via Diazotization (Analogous to Route A)
This procedure is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines.[1]
-
To a solution of 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (2.0 eq).
-
Heat the mixture to a temperature between 70-100°C.
-
Add sodium nitrite (1.25 eq) portion-wise while maintaining the reaction temperature.
-
After the addition is complete, stir the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash thoroughly with water, and purify by recrystallization or column chromatography to yield 6-bromo-4-nitro-1H-indazole.
Protocol 2: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde via Nitrosation of Indole (Analogous to Route B)
This protocol is based on the nitrosation of 6-nitroindole.[2]
-
Suspend 6-nitroindole (1.0 eq) in distilled water.
-
Add a solution of sodium nitrite (3.0 eq) in distilled water to the suspension and stir for 15 minutes at 20°C.
-
Slowly add concentrated hydrochloric acid (4.5 eq) dropwise to the reaction mixture.
-
Continue stirring for 90 minutes after the addition of HCl is complete.
-
Monitor the reaction for completion by taking a small aliquot, filtering, dissolving the precipitate in acetonitrile, and analyzing by LC-MS.
-
Upon completion, collect the precipitate by vacuum filtration.
-
Wash the collected solid with distilled water and dry to obtain 6-nitro-1H-indazole-3-carbaldehyde.
Caption: Experimental workflow for the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.
Protocol 3: N-Alkylation of a Substituted Indazole
This is a general method for the N-alkylation of indazoles, which often yields the thermodynamically more stable N1-isomer.[1][6]
-
Dissolve the substituted indazole (e.g., 3-chloro-6-nitroindazole) (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Add a base (e.g., NaH, K2CO3) (1.1-1.5 eq) at 0°C.
-
Stir the mixture for 15-30 minutes at 0°C.
-
Add the alkylating agent (e.g., methyl iodide, allyl bromide) (1.1-1.5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
IV. Conclusion
The synthesis of functionalized 6-chloro-4-nitro-1H-indazoles can be achieved through several strategic pathways. The choice between forming the indazole ring before or after the introduction of the chloro and nitro substituents will largely depend on the availability and cost of the starting materials, as well as the desired regioselectivity of further functionalization. The provided protocols, derived from established literature on analogous compounds, offer robust starting points for the synthesis of this important class of molecules. Researchers should consider the comparative data and experimental details presented herein to optimize their synthetic strategy for accessing novel this compound derivatives for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Chloro-4-nitro-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides essential safety and logistical information for the proper disposal of 6-Chloro-4-nitro-1H-indazole (CAS No. 885519-50-6), a compound utilized in research and development.[1] Adherence to these procedures is critical and should be performed in conjunction with institutional and local environmental, health, and safety (EHS) regulations.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact. |
| Body Protection | A laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors. |
Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical destruction facility.[1] On-site treatment, such as neutralization or drain disposal, is not a suitable option for this type of halogenated and nitrated organic compound.
Key Disposal Steps:
-
Waste Segregation:
-
Proper segregation is a critical first step. Designate a clearly labeled, dedicated waste container for "Halogenated Organic Solids."
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Crucially, do not mix this compound with other waste streams, particularly non-halogenated organic waste, acids, bases, or oxidizing agents.
-
-
Waste Collection:
-
Carefully transfer the solid waste into the designated container, avoiding the generation of dust.
-
Any disposable items that have come into contact with the chemical, such as gloves and weighing papers, should also be placed in this container.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Professional Disposal:
-
The material should be taken to a licensed chemical destruction plant.[1]
-
Controlled incineration with flue gas scrubbing is an appropriate disposal method.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Important Environmental Precautions:
-
Do not contaminate water, foodstuffs, animal feed, or seeds with this chemical through storage or disposal.[1]
-
Under no circumstances should this chemical be discharged into sewer systems.[1]
Contaminated Packaging Disposal
Properly managing the disposal of the original packaging is also essential to prevent residual chemical exposure and environmental contamination.
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of as solid waste.[1]
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound, such as concentration thresholds for different waste classes, are not specified in the available safety data sheets. Disposal procedures are dictated by the inherent hazardous properties of the chemical class rather than specific concentration values.
| Parameter | Value | Source |
| Concentration Limits for Landfill/Incineration | Not specified. Must be handled as hazardous waste regardless of concentration. | [1] |
| pH Range for Aqueous Waste | Not applicable. Do not discharge to sewer systems. | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 6-Chloro-4-nitro-1H-indazole
Essential Safety and Handling Guide for 6-Chloro-4-nitro-1H-indazole
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Chemical Identifier:
Immediate Safety Precautions
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[4]
-
Eye Contact: Flush eyes with water as a precaution.[4]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[4]
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Special Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).[4]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling in a Ventilated Hood | Safety glasses with side-shields | Chemical-resistant gloves (e.g., nitrile), Lab coat | Not typically required if ventilation is adequate |
| Weighing/Transfer of Powder | Safety glasses with side-shields | Chemical-resistant gloves, Lab coat | Use in a well-ventilated area. A dust respirator may be necessary.[5] |
| Handling Solutions | Safety goggles or face shield | Chemical-resistant gloves, Lab coat | Not typically required if ventilation is adequate |
| Spill Cleanup | Safety goggles and face shield | Chemical-impermeable gloves, Disposable coveralls | Air-purifying respirator with appropriate cartridges |
| Emergency Situation | Full-face shield and goggles | Fully encapsulated chemical-resistant suit | Self-contained breathing apparatus (SCBA) |
Operational and Disposal Plans
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[5]
-
Use in a well-ventilated area and prevent the concentration of dust in low-lying areas.[5]
-
Do not eat, drink, or smoke when handling this product.[4][5]
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Keep containers securely sealed when not in use.[5]
Storage:
Spill and Accidental Release:
-
Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]
-
Wear appropriate personal protective equipment.[1]
-
Avoid generating dust.[4]
-
For minor spills, use dry clean-up procedures. Dampen with water to prevent dusting before sweeping.[5]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[4][5]
-
Prevent the product from entering drains.[4]
Waste Disposal:
-
Dispose of waste by burial in a licensed landfill or by incineration in a licensed facility, potentially mixed with a suitable combustible material.[5]
-
Decontaminate empty containers and observe all label safeguards until they are cleaned and destroyed.[5]
-
Consult with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for specific guidance.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
